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  • Product: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile
  • CAS: 21486-28-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

This technical guide provides a comprehensive overview of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile, a specialized heterocyclic compound of interest to researchers and professionals in drug development and...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile, a specialized heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. While this specific carbonitrile is not widely cataloged in major chemical databases, this document elucidates its core physicochemical properties, including its calculated molecular weight and exact mass. Furthermore, it details a logical, field-proven synthetic pathway starting from its more readily available chemical precursors. The causality behind experimental choices and the validation inherent in the described protocols are emphasized throughout.

Executive Summary: The Target Compound and Its Precursors

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile belongs to a class of isoxazole derivatives that are significant scaffolds in pharmaceutical development. The isoxazole ring system is a key feature in numerous bioactive molecules, known to exhibit a wide range of biological activities.[1] The target compound is best understood and accessed through its key synthetic precursors, which are well-documented and commercially available. This guide will focus on a practical, multi-step synthesis beginning with the corresponding carboxylic acid.

The logical flow of synthesis proceeds from the carboxylic acid to the more reactive carbonyl chloride, which can then be converted to a carboxamide. The final step involves the dehydration of the carboxamide to yield the target carbonitrile. This pathway offers high flexibility and is based on established, reliable chemical transformations.

Physicochemical Properties

The molecular formula for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is deduced to be C₁₁H₆Cl₂N₂O . This is derived from the dehydration of its corresponding carboxamide precursor (C₁₁H₈Cl₂N₂O₂), a standard method for nitrile synthesis.[2] Based on this formula, the key mass-related properties are calculated as follows:

PropertyValueSource
Molecular Formula C₁₁H₆Cl₂N₂OCalculated
Average Molecular Weight 253.09 g/mol Calculated
Exact Mass (Monoisotopic) 251.98060 DaCalculated

For comparative purposes and to facilitate the synthesis described in Section 3.0, the properties of the key precursors are provided below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid3919-76-4C₁₁H₇Cl₂NO₃272.08270.98030
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride4462-55-9C₁₁H₆Cl₃NO₂290.52288.94641
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide23858-59-5C₁₁H₈Cl₂N₂O₂271.10269.99628

Synthetic Workflow: From Carboxylic Acid to Carbonitrile

The synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is most strategically approached via a three-step sequence starting from the corresponding carboxylic acid. This method provides robust and high-yield transformations at each stage.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration A 3-(2,6-Dichlorophenyl)-5-methyl- isoxazole-4-carboxylic acid Reagent1 SOCl₂ or (COCl)₂ in inert solvent (e.g., DCM) A->Reagent1 B 3-(2,6-Dichlorophenyl)-5-methyl- isoxazole-4-carbonyl chloride C 3-(2,6-Dichlorophenyl)-5-methyl- isoxazole-4-carbonyl chloride Reagent1->B Activation of Carboxylic Acid Reagent2 Aqueous Ammonia (NH₄OH) or NH₃ gas in solvent C->Reagent2 D 3-(2,6-Dichlorophenyl)-5-methyl- isoxazole-4-carboxamide E 3-(2,6-Dichlorophenyl)-5-methyl- isoxazole-4-carboxamide Reagent2->D Nucleophilic Acyl Substitution Reagent3 Cyanuric Chloride / DMF or P₂O₅ E->Reagent3 F 3-(2,6-Dichlorophenyl)-5-methyl- isoxazole-4-carbonitrile (Target) Reagent3->F Removal of H₂O

Caption: Synthetic pathway for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile.

Step 1: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride

Causality: The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step. The acyl chloride is significantly more electrophilic than the corresponding carboxylic acid, making it highly susceptible to nucleophilic attack in the subsequent amidation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous, which simplifies product purification.

Experimental Protocol:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon), suspend 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.

  • Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (typically 40-50°C for DCM) and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acyl chloride is often of sufficient purity to be used directly in the next step.

Step 2: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide

Causality: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ammonia to form a stable amide bond. Using an excess of aqueous ammonia ensures the reaction goes to completion and neutralizes the HCl byproduct generated.

Experimental Protocol:

  • Preparation: Cool a flask containing a concentrated aqueous solution of ammonium hydroxide (NH₄OH, excess) in an ice-water bath.

  • Reagent Addition: Dissolve the crude 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride from Step 1 in a suitable solvent (e.g., acetone or THF). Add this solution dropwise to the cold, stirred ammonia solution.

  • Reaction: A white precipitate of the carboxamide should form immediately. Continue stirring the mixture in the ice bath for an additional 30-60 minutes.

  • Workup: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any ammonium salts, followed by a cold, non-polar solvent (e.g., hexane) to aid in drying. The product can be further purified by recrystallization if necessary.

Step 3: Dehydration to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

Causality: The final step involves the removal of a molecule of water from the primary amide to form the nitrile. This dehydration reaction requires a potent dehydrating agent. While phosphorus pentoxide (P₂O₅) is a classic choice, using cyanuric chloride in DMF offers milder reaction conditions and often leads to cleaner products with good yields for heterocyclic carboxamides.[2]

Experimental Protocol:

  • Preparation: In a dry flask under an inert atmosphere, dissolve 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add cyanuric chloride (approx. 1.0-1.2 eq) to the solution in portions, while maintaining the temperature with a water bath if necessary to control any exotherm.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until TLC analysis indicates the complete consumption of the starting amide.

  • Workup: Quench the reaction by carefully pouring the mixture into ice-water. The product may precipitate out of solution or may require extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude carbonitrile.

  • Purification: The final product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

The Role of the Nitrile Group in Drug Development

The nitrile (–C≡N) group is a valuable pharmacophore in modern medicinal chemistry. It is a small, polar, and metabolically robust functional group. The nitrile can act as a hydrogen bond acceptor and can engage in dipole-dipole interactions with biological targets. Its introduction into a molecule can significantly modulate properties such as potency, selectivity, and pharmacokinetic profile. In many cases, the nitrile group is not readily metabolized, passing through the body unchanged, which can contribute to a more predictable drug profile.

Conclusion

While direct experimental data for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is scarce in public literature, its key physicochemical properties can be reliably calculated. This guide provides a robust and logical synthetic pathway for its preparation, empowering researchers to access this compound for further investigation. The methodologies described are grounded in well-established organic chemistry principles and provide a self-validating framework for the synthesis of this and related isoxazole derivatives, which continue to be a promising class of compounds for the development of novel therapeutics.

References

  • Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. Available at: [Link]

  • PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Dehmlow, E. V., & Dehmlow, S. S. (2002). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 7(2), 176-180. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

In Vivo Dosing Strategies for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile in Mice: Application Notes and Protocols

Introduction 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is a small molecule belonging to the isoxazole class of heterocyclic compounds. Isoxazole derivatives are of significant interest in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is a small molecule belonging to the isoxazole class of heterocyclic compounds. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, anticancer, and immunomodulatory properties.[1][2][3][4] The presence of the 2,6-dichlorophenyl group suggests that this compound may interact with specific biological targets, a motif found in various biologically active molecules.[5][6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile in mouse models. The protocols detailed herein are based on established methodologies for small molecules with presumed poor aqueous solubility and are intended to serve as a robust starting point for preclinical studies.[9][10][11][12]

Pre-Dosing Considerations: Formulation of a Poorly Soluble Compound

A critical initial step for in vivo studies of novel small molecules is the development of a suitable vehicle for administration. Given the lipophilic nature of the dichlorophenyl group and the overall structure, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is anticipated to have low water solubility.[11][12] Therefore, a multi-component vehicle system is recommended to achieve a clear and stable solution for injection or oral gavage.

Recommended Vehicle Formulations

The following table outlines recommended vehicle formulations suitable for initial in vivo studies. The choice of vehicle will depend on the intended route of administration and the specific experimental goals.

Vehicle Composition Suitability Notes
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineHighA versatile option for many poorly soluble compounds, suitable for intraperitoneal (IP) and oral (PO) routes.[9]
5% DMSO, 95% Corn OilHighRecommended for highly lipophilic compounds, particularly for oral or subcutaneous administration.[13]
0.5% Carboxymethylcellulose (CMC) in Water with 0.1% Tween 80MediumUseful for creating a suspension for oral gavage if a true solution cannot be achieved.[14]
Protocol: Preparation of a Multi-Component Vehicle

This protocol describes the preparation of the 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline vehicle, a common starting point for poorly soluble compounds.[9]

Materials:

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • 0.9% Sterile Saline

  • Sterile tubes and syringes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate Required Amounts: Determine the necessary amounts of the compound and vehicle components for the desired final concentration and volume.

  • Initial Dissolution: In a sterile tube, add the calculated volume of DMSO to the weighed amount of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile powder.

  • Vortexing: Vortex the mixture until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Addition of Co-solvents: Add the PEG300 and Tween 80 to the DMSO solution.

  • Thorough Mixing: Vortex the mixture thoroughly to ensure a homogenous solution.

  • Dropwise Addition of Saline: Add the sterile saline dropwise to the organic mixture while continuously and vigorously vortexing. This slow addition is crucial to prevent precipitation of the compound.[9]

  • Final Inspection: Visually inspect the final formulation to ensure it is a clear solution, free of any precipitation. This formulation should be prepared fresh before each use.

G cluster_formulation Vehicle Formulation Workflow compound Weigh Compound dmso Add DMSO compound->dmso vortex1 Vortex to Dissolve dmso->vortex1 peg_tween Add PEG300 & Tween 80 vortex1->peg_tween vortex2 Vortex to Mix peg_tween->vortex2 saline Add Saline Dropwise vortex2->saline vortex3 Vigorous Vortexing saline->vortex3 inspect Inspect Final Solution vortex3->inspect G cluster_ip Intraperitoneal Injection Workflow restrain Restrain Mouse identify Identify Lower Right Quadrant restrain->identify disinfect Disinfect Site identify->disinfect insert Insert Needle (30-45°) disinfect->insert aspirate Aspirate insert->aspirate inject Inject Compound aspirate->inject withdraw Withdraw Needle inject->withdraw monitor Monitor Animal withdraw->monitor

Caption: Workflow for intraperitoneal injection in mice.

Protocol 2: Oral Gavage (PO)

Oral gavage ensures the direct and accurate administration of a specific dose to the stomach.

Materials:

  • Formulated 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile solution

  • Sterile syringes (1 mL)

  • Flexible or ball-tipped gavage needles (18-20 gauge for adult mice) [15][16]* Animal scale

Methodology:

  • Weigh the Animal: Accurately weigh the mouse to calculate the correct dosing volume. The maximum recommended volume is 10 mL/kg. [16]2. Measure Gavage Needle Length: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the needle. [17]3. Animal Restraint: Scruff the mouse to immobilize its head and hold it in a vertical position to straighten the path to the esophagus. [18]4. Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced. [15][19]Do not force the needle; if resistance is met, withdraw and re-attempt.

  • Administer Compound: Once the needle is in the correct position (at the pre-measured depth), slowly administer the compound solution.

  • Needle Removal: Smoothly withdraw the gavage needle.

  • Post-Gavage Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose or mouth. [19]

Initial In Vivo Studies: Dose Escalation and Pharmacokinetics

Protocol 3: Maximum Tolerated Dose (MTD) Study

An MTD study is essential to determine the highest dose of a compound that can be administered without causing significant toxicity.

Methodology:

  • Group Allocation: Assign mice to several dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group.

  • Compound Administration: Administer a single dose of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile or vehicle via the chosen route.

  • Toxicity Monitoring: Observe the animals closely for signs of toxicity (e.g., weight loss, lethargy, ruffled fur, abnormal posture) for at least 72 hours.

  • Dose Escalation: If no significant toxicity is observed, escalate the dose in a new group of mice.

  • MTD Determination: The MTD is defined as the highest dose that does not cause more than a 10% loss in body weight or other signs of significant distress. [13]

G cluster_mtd Maximum Tolerated Dose (MTD) Workflow start Start with Low Dose Groups administer Administer Compound start->administer monitor Monitor for Toxicity (72h) administer->monitor toxicity_check Toxicity Observed? monitor->toxicity_check escalate Escalate Dose in New Group toxicity_check->escalate No mtd_defined Define MTD toxicity_check->mtd_defined Yes escalate->administer

Caption: Workflow for determining the Maximum Tolerated Dose.

Protocol 4: Basic Pharmacokinetic (PK) Study

A preliminary PK study provides insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Materials:

  • Formulated 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile solution

  • 8-10 week old C57BL/6 mice

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • LC-MS/MS or other appropriate analytical instrumentation

Methodology:

  • Dosing: Administer a single dose of the compound via the desired route (e.g., intraperitoneal or oral gavage). A parallel intravenous (IV) group is recommended to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile at each time point.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for initiating in vivo studies with 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile in mice. Adherence to these established methodologies for formulation, administration, and initial safety and pharmacokinetic assessments will ensure the generation of reliable and reproducible data, paving the way for further investigation into the therapeutic potential of this compound.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15).
  • Mouse Intraperitoneal (IP) administration. (n.d.).
  • Oral Gavage In Mice and Rats - IACUC. (n.d.).
  • Intraperitoneal Injection in Mice | Animals in Science - Queen's University. (n.d.).
  • Oral Gavage in the Mouse - FSU Office of Research - Florida State University. (2016, October 26).
  • Intraperitoneal Injection of Neonatal Mice - PMC - NIH. (n.d.).
  • Oral Gavaging in mice - SWMS - Staff. (2016, December 19).
  • SOP 7.8 - Gavage Techniques in Small Animals (Mice) - Queen's University. (2013, July 11).
  • SOP: Mouse Oral Gavage - Virginia Tech. (2017, December 12).
  • Intraperitoneal Injection in an Adult Mouse V.1 - Protocols.io. (2020, May 5).
  • Technical Support Center: Vehicle Formulation for Intraperitoneal Injection of Poorly Soluble Compounds (e.g., Ch282-5) - Benchchem. (n.d.).
  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation - Publishing at the Library. (2018, March 13).
  • Isoxazole Derivatives as Regulators of Immune Functions - PMC. (2018, October 22).
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (n.d.).
  • Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed. (2016, September 10).
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23).
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (n.d.).
  • (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent - ResearchGate. (2019, September 18).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Mechanisms of olfactory toxicity of the herbicide 2,6-dichlorobenzonitrile: essential roles of CYP2A5 and target-tissue metabolic activation - PubMed. (2010, November 15).
  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PMC. (2022, October 3).
  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents - Der Pharma Chemica. (n.d.).
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl - ResearchGate. (2019, October 4).
  • Application Notes and Protocols for In Vivo Administration of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid in Mouse Models - Benchchem. (n.d.).
  • Inhibitory effect of 4-(2, 6-dichlorophenyl)-1, 2, 5-thiadiazol-3-yl-N-methyl, N-ethylcarbamate on replication of human immunodeficiency virus type 1 and the mechanism of action - PubMed. (n.d.).
  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride | Santa Cruz Biotechnology. (n.d.).
  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[20][21][22]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed. (2014, May 22). Retrieved from

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC. (n.d.).

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Application

Application Note: Formulation and Characterization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile (DPMI-CN) in Polymeric Nanoparticles for Drug Delivery Studies

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The compound 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitri...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile (DPMI-CN) is a structurally complex, highly hydrophobic small molecule. While historically recognized as a critical synthetic precursor to isoxazole penicillins (e.g., dicloxacillin)[1], its unique pharmacophore—featuring a bulky, electron-withdrawing 2,6-dichlorophenyl ring conjugated to an isoxazole core—makes it an intriguing candidate for standalone biological evaluation (e.g., as a targeted immunomodulator or ion channel corrector).

However, the extreme aqueous insolubility of DPMI-CN severely limits its bioavailability, leading to erratic cellular uptake and aggregation in standard in vitro assays. This application note provides a self-validating, highly reproducible protocol for encapsulating DPMI-CN into Poly(lactic-co-glycolic acid)-Polyethylene glycol (PLGA-PEG) nanoparticles using a single-emulsion solvent evaporation technique[2].

Pre-Formulation Profiling & The Formulation Strategy

Before engineering the nanocarrier, it is critical to understand the physicochemical barriers imposed by the Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Profile of DPMI-CN
ParameterSpecificationFormulation Implication
Chemical Name 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrileBulky steric profile requires a highly accommodating hydrophobic polymer core.
CAS Number 21486-28-2[3]N/A
Molecular Weight 253.08 g/mol Small molecule; easily diffuses through degrading polymer matrices.
Aqueous Solubility Insoluble (< 0.1 mg/mL)Precludes direct administration in physiological buffers.
Organic Solubility Soluble in DCM, Acetone, DMSOCompatible with volatile organic solvents required for O/W emulsification.
The Engineering Rationale (Causality)

To overcome these barriers, we utilize a Single-Emulsion Solvent Evaporation (O/W) method[4].

  • Why PLGA-PEG? The PLGA core provides a lipophilic environment that interacts favorably with the 2,6-dichlorophenyl ring of DPMI-CN via van der Waals forces, driving high encapsulation efficiency. The PEG corona extends into the aqueous phase, providing steric hindrance that prevents nanoparticle aggregation and reduces protein opsonization in vivo[2].

  • Why Dichloromethane (DCM)? DCM is selected over ethyl acetate due to its superior solubilization of the DPMI-CN crystal lattice and its high volatility, which accelerates the polymer hardening phase during evaporation, effectively "trapping" the drug before it can partition out[4].

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed with built-in quality control checkpoints to ensure trustworthiness and batch-to-batch reproducibility.

Phase 1: Organic & Aqueous Phase Preparation
  • Organic Phase: Dissolve 50 mg of PLGA-PEG block copolymer (50:50 LA:GA, MW ~30 kDa) and 5 mg of DPMI-CN in 2.0 mL of Dichloromethane (DCM).

    • Expert Insight: Maintaining a 10:1 polymer-to-drug ratio is critical. Exceeding this ratio risks drug supersaturation, leading to rapid DPMI-CN crystallization and expulsion during the solvent evaporation phase.

  • Aqueous Phase: Prepare 10 mL of 1% (w/v) Polyvinyl Alcohol (PVA, MW 31-50 kDa, 87-89% hydrolyzed) in deionized water.

    • Expert Insight: The 87-89% hydrolysis grade is mandatory. It ensures optimal amphiphilicity, allowing the hydrophobic PVA blocks to anchor into the DCM droplet surface while the hydrophilic hydroxyl groups stabilize the primary emulsion[4].

Phase 2: Emulsification & Sonication
  • Primary Emulsion: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring at 800 rpm.

  • Nano-emulsification: Immediately subject the mixture to probe sonication (40% amplitude, 2 minutes total, using a 10s ON / 5s OFF pulse cycle).

    • Expert Insight (Causality): Sonication must be performed in an ice bath. Ultrasonic cavitation generates localized heat, which can prematurely evaporate DCM and thermally degrade the PLGA polymer, leading to polydisperse microparticles instead of nanoparticles.

    • Validation Checkpoint 1: Post-sonication, the emulsion must appear as a homogenous, milky-blue opalescent suspension. The presence of macroscopic white flecks indicates premature polymer precipitation.

Phase 3: Solvent Evaporation & Purification
  • Hardening: Transfer the nano-emulsion to a magnetic stirrer (400 rpm) in a fume hood, open to the atmosphere, for 4 to 6 hours.

    • Expert Insight: Slow evaporation of DCM hardens the PLGA core, locking the DPMI-CN inside the matrix.

  • Purification: Centrifuge the suspension at 15,000 × g for 30 minutes at 4°C. Discard the supernatant. Wash the pellet twice with deionized water to remove residual PVA and unencapsulated API.

  • Resuspension: Resuspend the final pellet in 2 mL of 1X PBS (pH 7.4) for immediate use, or lyophilize with 5% sucrose as a cryoprotectant for long-term storage.

    • Validation Checkpoint 2: Resuspension in PBS should yield a translucent colloidal dispersion. Visible aggregates indicate a failure in PEG-mediated steric stabilization.

Workflow Visualization

G A Organic Phase (DCM + PLGA-PEG + DPMI-CN) C Primary Emulsion (Macro-droplets) A->C B Aqueous Phase (1% PVA Solution) B->C D Probe Sonication (Ice Bath, Nano-emulsion) C->D E Solvent Evaporation (Core Hardening) D->E F Purified PLGA-PEG NPs (Centrifugation & Wash) E->F

Caption: Workflow for the single-emulsion solvent evaporation method of DPMI-CN encapsulation.

Quality Control & Data Presentation

Post-formulation, the nanoparticles must be characterized to validate their suitability for cellular assays. Dynamic Light Scattering (DLS) is used for hydrodynamic size and surface charge, while High-Performance Liquid Chromatography (HPLC) is used to quantify drug loading.

Table 2: Target Formulation Parameters & Acceptance Criteria
Quality AttributeAnalytical MethodAcceptance CriteriaScientific Rationale
Z-Average Size DLS100 – 150 nmOptimal size for endocytotic uptake and evasion of rapid renal clearance.
Polydispersity Index (PDI) DLS< 0.200Ensures a monodisperse population, preventing batch-to-batch assay variability.
Zeta Potential Electrophoretic Light Scattering-15 to -25 mVImparts electrostatic repulsion, supplementing PEG's steric stabilization to prevent aggregation.
Encapsulation Efficiency (EE%) HPLC (Lyophilized NP extract)> 75%Confirms that the hydrophobic interactions between DPMI-CN and PLGA successfully retained the drug.
Drug Loading (DL%) HPLC (Lyophilized NP extract)5.0 – 8.0%Ensures sufficient API is delivered per milligram of polymer, minimizing polymer-induced cytotoxicity.

Mechanistic Pathway: Intracellular Delivery & Release

Once the DPMI-CN loaded PLGA-PEG nanoparticles are administered to target cells, they follow a highly specific, pH-driven intracellular release mechanism. The PEG corona facilitates stealth circulation until the nanoparticle is internalized via endocytosis. As the endosome matures into a lysosome, the drop in pH (from ~6.5 to ~5.0) catalyzes the hydrolysis of the PLGA ester bonds. This degradation releases lactic acid and glycolic acid, rupturing the endosome and releasing the hydrophobic DPMI-CN directly into the cytosol to engage its biological target.

G N1 Cellular Uptake (Endocytosis of NPs) N2 Early Endosome (pH ~6.5) N1->N2 N3 Late Endosome / Lysosome (pH ~5.0) N2->N3 N4 PLGA Hydrolysis (Lactic & Glycolic Acid) N3->N4 N5 DPMI-CN Release (Cytosolic Escape) N4->N5 N6 Target Engagement (Biological Assay) N5->N6

Caption: Intracellular delivery and pH-triggered release pathway of PLGA-PEG encapsulated DPMI-CN.

Sources

Method

cross-coupling catalytic reactions with 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

An In-Depth Guide to Cross-Coupling Reactions with 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile: Application Notes and Protocols Introduction: The Strategic Value of the 3-(2,6-Dichlorophenyl)-5-methylisoxazol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Cross-Coupling Reactions with 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile: Application Notes and Protocols

Introduction: The Strategic Value of the 3-(2,6-Dichlorophenyl)-5-methylisoxazole Scaffold

The 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonitrile scaffold represents a cornerstone for modern medicinal chemistry and drug discovery programs. Its architecture combines several key features: a synthetically versatile isoxazole core, a known pharmacophore in numerous bioactive molecules, and a sterically hindered dichlorophenyl ring.[1] This dichlorinated ring is particularly valuable as it presents two chemically equivalent, yet electronically distinct, positions for diversification through transition-metal-catalyzed cross-coupling reactions.

The ability to selectively functionalize one or both of the C-Cl bonds allows for the systematic exploration of chemical space, enabling the generation of vast libraries of analogues for structure-activity relationship (SAR) studies. This guide, intended for researchers and drug development professionals, provides detailed application notes and robust protocols for leveraging palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings—to functionalize this high-value scaffold.

Structural Analysis and Reactivity Considerations

The primary sites for cross-coupling on 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonitrile are the two C(sp²)-Cl bonds. The key challenge and opportunity lie in their steric hindrance, being positioned ortho to the bulky isoxazole substituent. This steric crowding makes oxidative addition, the initial step in most palladium catalytic cycles, kinetically challenging.[2]

To overcome this, catalytic systems must be carefully chosen. The most effective systems typically involve:

  • Palladium Precatalysts: Air-stable and well-defined Pd(II) precatalysts that readily form the active Pd(0) species in situ are preferred for reproducibility.

  • Bulky, Electron-Rich Ligands: Ligands such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) or advanced N-heterocyclic carbenes (NHCs) are essential.[3] Their large steric footprint accelerates the final reductive elimination step, which is often rate-limiting for hindered substrates, while their strong electron-donating ability promotes the initial C-Cl bond activation.[4]

  • Careful Control of Stoichiometry: The ratio of the coupling partner to the substrate can be tuned to favor either mono- or di-substitution, providing precise control over the final product.

The following sections provide detailed protocols that have been designed and optimized based on established principles for coupling challenging aryl chloride substrates.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for forging carbon-carbon bonds between aryl systems.[5] It is valued for the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acid and boronate ester coupling partners.[6]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with a boronate species (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][5]

Suzuki_Miyaura_Cycle General Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂(Cl) Pd0->PdII Transmetalation Transmetalation PdII_R Ar-Pd(II)L₂(R') PdII->PdII_R PdII_R->Pd0 RedElim Reductive Elimination Product Ar-R' Product PdII_R->Product ArCl Ar-Cl ArCl->Pd0 Boronic R'-B(OR)₂ + Base Boronic->PdII

Caption: General Suzuki-Miyaura Catalytic Cycle.

Protocol: Mono-Arylation of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

This protocol is optimized for selective mono-coupling, a crucial step for creating asymmetrical molecules for further diversification.

Materials:

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile (Substrate)

  • Arylboronic Acid (1.1 - 1.2 equiv)

  • G4-XPhos Palladacycle (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane or Toluene/Water (10:1), anhydrous and degassed

  • Schlenk flask or microwave vial, magnetic stir bar

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonitrile (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the G4-XPhos palladacycle (0.02 equiv).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, to make a 0.1 M solution with respect to the substrate).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Check for the disappearance of starting material and the appearance of a new, less polar spot (mono-arylated product).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to isolate the mono-arylated product.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS.

ParameterRecommended ConditionRationale
Catalyst G4-XPhos PalladacycleAir-stable precatalyst with a bulky, electron-rich ligand ideal for hindered C-Cl activation.
Ligand XPhos (from precatalyst)Promotes both oxidative addition and reductive elimination steps.[5]
Base K₃PO₄A moderately strong base effective in activating the boronic acid without promoting side reactions.[7]
Solvent 1,4-Dioxane or Toluene/H₂OAprotic polar solvents that solubilize reagents and facilitate the catalytic cycle.
Temperature 100-110 °CProvides sufficient thermal energy to overcome the activation barrier for C-Cl bond cleavage.
Equivalents (Boronic Acid) 1.1 - 1.2A slight excess ensures complete consumption of the limiting reagent while minimizing di-substitution.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C(sp²)-N bonds, providing access to a wide range of aryl amines that are ubiquitous in pharmaceuticals.[4][8] The reaction is known for its exceptional functional group tolerance.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

Similar to the Suzuki coupling, the cycle involves oxidative addition, but is followed by deprotonation of the amine and association with the palladium center to form a palladium-amido complex. Reductive elimination then forms the C-N bond.[4]

Buchwald_Hartwig_Cycle General Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L PdII Ar-Pd(II)L(Cl) Pd0->PdII OxAdd Oxidative Addition PdII_Amide [Ar-Pd(II)L(NR'R'')]⁺ PdII->PdII_Amide AmineCoord Amide Formation PdII_Amide->Pd0 Product Ar-NR'R'' Product PdII_Amide->Product RedElim Reductive Elimination ArCl Ar-Cl ArCl->Pd0 Amine HNR'R'' + Base Amine->PdII Workflow General Cross-Coupling Experimental Workflow Prep 1. Reagent Preparation (Drying, Degassing) Setup 2. Reaction Setup (Inert Atmosphere) Prep->Setup Reaction 3. Reaction (Heating & Stirring) Setup->Reaction Monitor 4. Monitoring (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Work-up & Extraction Monitor->Workup Complete Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis (NMR, HRMS) Purify->Analyze

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

Welcome to the technical support resource for the synthesis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important isoxazole derivative. This document provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile and its analogs are key intermediates in the development of various pharmaceutical and agrochemical agents.[1] The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3]

The synthesis of highly substituted isoxazoles, however, can be challenging. Common hurdles include low yields, the formation of difficult-to-separate byproducts, and issues with regioselectivity.[4][5] This guide provides a systematic approach to overcoming these obstacles. The most prevalent and efficient method for constructing this isoxazole system is the [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[6] This guide will focus primarily on optimizing this pathway.

Troubleshooting Guide: Enhancing Synthesis Yield

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Question 1: My reaction suffers from very low or no yield of the desired product. What are the likely causes and how can I fix this?

Low or nonexistent yield is a frequent problem that can often be traced back to one of three areas: the stability of the nitrile oxide intermediate, the reactivity of the starting materials, or suboptimal reaction conditions.

Root Cause Analysis & Solutions
  • Inefficient Generation and/or Decomposition of the Nitrile Oxide Intermediate: The key intermediate, 2,6-dichlorobenzonitrile oxide, is highly reactive and prone to dimerization to form a stable furoxan (1,2,5-oxadiazole-2-oxide) byproduct, which competes directly with the desired cycloaddition.[4]

    • Solution 1: In Situ Generation. Never pre-form and isolate the nitrile oxide. It should be generated in situ in the presence of the alkyne partner (the dipolarophile). The most common method is the dehydration of 2,6-dichlorobenzaldoxime using a mild oxidant and dehydrating agent like N-Chlorosuccinimide (NCS) or Chloramine-T.[6]

    • Solution 2: Slow Addition. To maintain a low concentration of the nitrile oxide and favor the reaction with the alkyne over dimerization, add the activating agent (e.g., a solution of NCS) slowly to the reaction mixture containing the aldoxime and the alkyne.[4]

    • Solution 3: Alternative Generation. The nitrile oxide can also be generated from the corresponding 2,6-dichlorobenzohydroximoyl chloride by dehydrochlorination with a non-nucleophilic base like triethylamine (TEA). This can sometimes offer better control.

  • Poor Quality of Starting Materials:

    • Solution: Ensure the 2,6-dichlorobenzaldehyde used to make the oxime is pure. Verify the structure and purity of the 2,6-dichlorobenzaldoxime via ¹H NMR and melting point analysis. The alkyne partner, 2-butynenitrile, should be freshly distilled if its purity is questionable.

  • Suboptimal Reaction Conditions:

    • Solution 1: Solvent Choice. The polarity of the solvent can influence the reaction rate. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common choices.[7] A solvent screen may be necessary to find the optimal medium for your specific substrate combination.

    • Solution 2: Temperature Control. While many cycloadditions proceed at room temperature, gentle heating (40-50 °C) may be required to increase the reaction rate. However, excessive heat can accelerate the unwanted dimerization of the nitrile oxide.

    • Solution 3: Consider Non-Conventional Energy Sources. Ultrasound or microwave irradiation has been shown to significantly accelerate cycloaddition reactions, often leading to higher yields and shorter reaction times by promoting molecular collisions and overcoming activation energy barriers.[8]

Question 2: My reaction works, but it produces significant impurities, making purification difficult. How can I improve the purity of my crude product?

The formation of byproducts is the primary cause of purification challenges. Identifying these impurities is the first step toward minimizing their formation.

Common Impurities & Mitigation Strategies
Impurity Cause Mitigation Strategy
Furoxan Dimer Dimerization of the 2,6-dichlorobenzonitrile oxide intermediate.Maintain a low concentration of the nitrile oxide by using in situ generation and slow addition of the activating agent (e.g., NCS). Ensure the alkyne is present in a stoichiometric or slight excess amount from the start.[4]
Unreacted Aldoxime Incomplete conversion to the nitrile oxide.Ensure at least one full equivalent of the activating agent (NCS) is used. Allow sufficient reaction time for the conversion to complete. Monitor the disappearance of the aldoxime starting material by Thin Layer Chromatography (TLC).
Unreacted Alkyne The reaction did not go to completion or the nitrile oxide decomposed before it could react.Extend the reaction time or apply gentle heating. If nitrile oxide decomposition is the issue, focus on the slow-addition strategy mentioned above.
Question 3: I've improved the reaction, but column chromatography is failing to separate the product from a persistent impurity. What can I do?

Purification can be challenging when the product and a key byproduct (often the furoxan dimer) have very similar polarities.

Advanced Purification Tactics
  • Systematic Solvent Screening for Chromatography: Do not rely on a single solvent system. Use TLC to test a wide range of solvent mixtures.

    • Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or DCM.

    • Try ternary mixtures (e.g., Hexane/DCM/Ethyl Acetate) which can sometimes achieve separations that binary systems cannot.

    • The addition of a very small amount of a modifier like triethylamine (~0.1%) can sometimes deactivate acidic sites on the silica gel and improve the separation of nitrogen-containing heterocycles.[4]

  • Recrystallization: If a solid product is obtained, recrystallization is a powerful purification technique. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.

Synthesis Workflow & Troubleshooting Logic

The following diagrams illustrate the general synthetic pathway and a decision-making process for troubleshooting low yield.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: 1,3-Dipolar Cycloaddition cluster_2 Phase 3: Purification A 2,6-Dichlorobenzaldehyde C 2,6-Dichlorobenzaldoxime A->C B Hydroxylamine (NH2OH·HCl) B->C F In Situ Generation of 2,6-Dichlorobenzonitrile Oxide C->F D 2-Butynenitrile (Dipolarophile) G Crude Product Mixture D->G E N-Chlorosuccinimide (NCS) in Solvent (e.g., THF) E->F Slow Addition F->G [3+2] Cycloaddition H Column Chromatography or Recrystallization G->H I Pure 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carbonitrile H->I

Caption: General workflow for the synthesis of the target isoxazole.

G Start Low Yield Observed CheckSM Verify Purity of Starting Materials (NMR, MP)? Start->CheckSM PurifySM Purify/Re-characterize Aldoxime and Alkyne CheckSM->PurifySM No CheckByproduct Major Furoxan Byproduct Observed (TLC/MS)? CheckSM->CheckByproduct Yes PurifySM->CheckSM SlowAddition Implement Slow Addition of NCS Solution CheckByproduct->SlowAddition Yes OptimizeCond Screen Solvents and Temperature CheckByproduct->OptimizeCond No SlowAddition->OptimizeCond Success Improved Yield OptimizeCond->Success

Caption: Decision tree for troubleshooting low synthesis yield.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to track the disappearance of the starting aldoxime and the appearance of the product spot. The product, being a larger conjugated system, should be UV active.

Q: Are there any specific safety precautions for this reaction? A: Yes. N-Chlorosuccinimide (NCS) is a strong oxidizing agent and should be handled with care. All operations should be performed in a well-ventilated fume hood. The chlorinated solvents used are hazardous and should be handled appropriately. Hydroximoyl chlorides, which can be intermediates, are potentially unstable and should not be isolated unless a specific procedure requires it.

Q: Can I use a different base with the hydroximoyl chloride method? A: Yes, but a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. Using a nucleophilic base like sodium hydroxide could lead to unwanted side reactions with the intermediate.

Q: Are there metal-catalyzed alternatives to this synthesis? A: While the classic 1,3-dipolar cycloaddition is often metal-free, some modern variations use copper or other transition metals, particularly for terminal alkynes, to control regioselectivity and improve yields.[9] However, for this specific internal alkyne, the thermal or base-mediated approach is most common.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis based on established methods for analogous compounds.[6][7]

Step 1: Synthesis of 2,6-Dichlorobenzaldoxime

  • To a solution of 2,6-dichlorobenzaldehyde (10.0 g, 57.1 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (4.37 g, 62.8 mmol) and sodium acetate (5.15 g, 62.8 mmol).

  • Heat the mixture to reflux for 2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

  • Collect the resulting white precipitate by vacuum filtration, wash with water, and dry to yield the aldoxime. (Typical yield: 90-95%).

Step 2: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichlorobenzaldoxime (5.0 g, 26.3 mmol) and 2-butynenitrile (2.08 g, 31.6 mmol) in 100 mL of anhydrous THF.

  • In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (3.87 g, 29.0 mmol) in 50 mL of anhydrous THF.

  • Using a syringe pump or a pressure-equalizing dropping funnel, add the NCS solution to the stirred aldoxime/alkyne mixture dropwise over a period of 2 hours at room temperature.

  • After the addition is complete, stir the reaction for an additional 4-6 hours.

  • Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate), observing the disappearance of the aldoxime.

  • Once the reaction is complete, filter the mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure product as a solid.

References

  • Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • Research Trend. (2023). Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects.
  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2023).
  • SAR Publication. (2023).
  • ACS Publications. (2005).
  • Chem-Impex. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile in DMSO

Welcome to the technical support guide for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address the common challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of its poor solubility in Dimethyl Sulfoxide (DMSO). This guide provides in-depth, evidence-based troubleshooting strategies and detailed experimental protocols to help you overcome solubility issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile in DMSO. Is this a known issue?

Yes, it is not uncommon for researchers to experience difficulty when dissolving this compound, even in a powerful solvent like DMSO.[1][2][3] The issue often stems from the compound's physicochemical properties, including its crystalline structure, which can significantly impact its dissolution rate.

The underlying principle at play is the energy required to break the crystal lattice of the solid must be overcome by the energy of solvation.[4][5] Highly ordered crystalline structures have strong intermolecular forces, making them more difficult to dissolve compared to their amorphous counterparts.[4][5][6][7]

Q2: My compound appears as a waxy or sticky solid, making it difficult to weigh and handle. What should I do?

Some batches of compounds may present as waxy or sticky solids, which can be challenging to handle and accurately weigh. In these instances, it is recommended to dissolve the entire contents of the vial directly in an appropriate solvent to create a stock solution.[8] This approach ensures that you are working with a known concentration, bypassing the difficulties of handling a non-powdery solid.

Q3: What initial steps can I take to improve the solubility of my compound in DMSO?

For initial troubleshooting, a combination of gentle heating and physical agitation can be effective.

  • Warming the Solution: Briefly warming the solution to 37°C can help overcome the energy barrier for dissolution.[8] However, be mindful of the compound's stability at elevated temperatures. DMSO itself can begin to decompose near its boiling point of 189°C, and this decomposition can be accelerated by the presence of acidic or basic impurities.[9][10]

  • Vortexing and Sonication: Vigorous vortexing or, more effectively, sonication can aid in dissolving the compound.[8][11] Sonication uses high-frequency sound waves to break apart solid particles, increasing their surface area and interaction with the solvent.[11][12][13][14]

In-Depth Troubleshooting Guide
Issue 1: Compound Crashes Out of Solution After Dilution

A common frustration is observing your compound precipitate out of the DMSO stock solution when diluted with an aqueous medium.[8] This occurs because the compound is significantly less soluble in the aqueous buffer than in the concentrated DMSO.

The dramatic change in solvent polarity upon dilution reduces the solubility of the compound. DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2][3][15] When water is introduced, the overall polarity of the solvent system increases, which can cause a less polar compound to precipitate.

Caption: Troubleshooting workflow for compound precipitation.

  • Re-dissolution: Often, the precipitate will re-dissolve with a few minutes of vortexing, sonication, or gentle warming.[8] It is crucial to ensure the precipitate has completely re-dissolved before proceeding with your assay.

  • Co-solvents: The use of a co-solvent can help to maintain the solubility of the compound in the final aqueous solution.[16][17] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[17]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance solubility.[16][17]

Issue 2: Inconsistent Results and Poor Reproducibility

Inconsistent experimental results can sometimes be traced back to issues with the compound's solubility and the purity of the solvent.

  • Compound Purity: Impurities can affect the solubility of the target compound.[18][19] Some impurities may act as crystallization nuclei, promoting precipitation. The source of the compound and its synthetic route can influence the impurity profile.

  • Solvent Quality: The purity of the DMSO used is critical.[20][21] Trace amounts of water or other contaminants can alter the solvent's properties and impact the solubility of your compound.[21]

Solvent Grade Typical Purity Potential Impact of Impurities
ACS/USP Grade >99.9%Minimal interference, cleaner baselines in analytical techniques like HPLC.[20]
Reagent Grade ~99.5%May contain impurities that affect solubility and reaction kinetics.[21]
Technical Grade VariableNot recommended for research applications due to high levels of impurities.
  • Verify Compound Identity and Purity: If possible, confirm the identity and purity of your compound using analytical techniques such as NMR, LC-MS, or elemental analysis.

  • Use High-Purity Solvents: Always use high-purity, anhydrous DMSO for preparing stock solutions.[20] Store DMSO properly to prevent water absorption, as it is hygroscopic.[2]

Experimental Protocols
Protocol 1: Preparation of a Stock Solution with Sonication

This protocol details the steps for preparing a stock solution of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile using sonication to aid dissolution.

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

  • Anhydrous DMSO (ACS grade or higher)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Bath sonicator

  • Weigh the desired amount of the compound into a sterile vial. If the compound is waxy, use the entire contents of the supplier's vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the vial in a bath sonicator. Sonicate for 10-15 minutes, checking for dissolution periodically.[11] The water in the sonicator bath may warm up slightly during this process.

  • Visually inspect the solution to ensure all solid material has dissolved. If not, continue sonicating in 5-10 minute intervals.

  • Once fully dissolved, the stock solution can be stored at -20°C.[8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution with Co-Solvent to Maintain Solubility

This protocol describes how to perform serial dilutions while minimizing the risk of precipitation by using a co-solvent.

  • Prepared stock solution of the compound in DMSO

  • Aqueous buffer (e.g., PBS)

  • Co-solvent (e.g., ethanol, PEG 400)

  • Sterile microcentrifuge tubes

  • Determine the final desired concentrations of your compound and the maximum tolerable percentage of DMSO and co-solvent in your assay.

  • Prepare an intermediate dilution of your stock solution in the co-solvent.

  • Perform serial dilutions by adding the intermediate solution to your aqueous buffer.

  • Vortex each dilution thoroughly after adding the compound solution.

  • Visually inspect for any signs of precipitation.

Advanced Concepts
The Role of Crystalline vs. Amorphous Forms

The solid-state form of a compound has a profound impact on its solubility.

Caption: Relationship between solid-state form and solubility.

Crystalline solids have a highly ordered, repeating three-dimensional structure, which results in strong intermolecular forces and high lattice energy.[22] To dissolve a crystalline solid, the energy released from the interaction of the solute with the solvent must be sufficient to overcome this lattice energy.[4][5]

Amorphous solids lack this long-range order and have a more disordered structure, similar to a liquid.[5][22] Consequently, less energy is required to break apart the solid, leading to a higher "apparent" solubility and faster dissolution rate.[4][6][7]

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 619436, Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71586, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. [Link]

  • Krienke, C., Lisurek, M., and Rademann, J. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B, 124(49), 11255-11264. [Link]

  • ResearchGate. Some of my compounds are soluble in DMSO - how can they be crystallized? [Link]

  • Li, M., et al. (2019). Effects of Anion Impurities on the Solubility and Nucleation of Borax Decahydrate Crystals in Carbonate-Type Brine. Crystals, 9(6), 314. [Link]

  • Wuts, P. G., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(9), 1035-1039. [Link]

  • Gygax, R. (1994). Assessment of thermal safety during distillation of DMSO. IChemE Symposium Series, 134, 563-574. [Link]

  • Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(7), 1278-1288. [Link]

  • Di Matteo, M., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 26(14), 7854. [Link]

  • Tanimoto, T., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2756-2763. [Link]

  • Hedberg, J., et al. (2025). Effects of sonication on particle dispersions from a size, biodissolution, cytotoxicity and transferred dose perspective. Particle and Fibre Toxicology, 22(1), 1-17. [Link]

  • Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8. [Link]

  • ResearchGate. Solubility of drug in DMSO? [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Pajander, J., et al. (2019). Direct Measurement of Amorphous Solubility. Analytical Chemistry, 91(10), 6566-6572. [Link]

  • The Bumbling Biochemist. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids [Video]. YouTube. [Link]

  • Jacob, M. (2019). Thermal Analysis of DMSO Decomposition under Acidic Conditions. FAI. [Link]

  • Ibis Scientific, LLC. (2025, May 11). Why Solvent Purity Is Crucial in the World of Chemistry. [Link]

  • Kumar, R., et al. (2021). Sonication, a Potential Technique for Extraction of Phytoconstituents: A Systematic Review. Molecules, 26(16), 4893. [Link]

  • ResearchGate. Why does the amorphous form of drug have better bioavailability than crystalline counterparts? [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • NIST. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • NextSDS. 3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOHYDRAZIDE — Chemical Substance Information. [Link]

  • Mader, W. J. (1954). Solubility Analysis and Problem of Purity. Analytical Chemistry, 26(3), 567-567. [Link]

  • Patsnap Eureka. (2026, March 11). Effective Use of Sonication in Pharma Ingredient Solubilization. [Link]

  • Gorniak, A., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5092. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Grzybowska, K., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Crystal Growth & Design, 21(1), 359-371. [Link]

  • Quora. Why amorphous is more soluble than crystalline drugs? [Link]

  • LibreTexts Chemistry. (2023, April 12). 12.1: Crystalline and Amorphous Solids. [Link]

Sources

Troubleshooting

reducing impurities in 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile crystallization

Answering the user's request.## Technical Support Center: Crystallization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile This guide serves as a specialized technical resource for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Crystallization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

This guide serves as a specialized technical resource for researchers, scientists, and process chemists working on the crystallization and purification of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile. The following troubleshooting guides and FAQs are designed to provide direct, actionable solutions to common challenges encountered during its crystallization, with a focus on impurity reduction and process optimization.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into root causes and detailing corrective protocols.

Q1: My final product purity is low after crystallization. HPLC analysis shows significant levels of the starting material, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. How can I resolve this?

A1: Cause & Resolution

The presence of the corresponding carboxylic acid is a common impurity, often resulting from incomplete conversion or hydrolysis of a precursor like the carbonyl chloride.[1][2][3] The primary challenge is that the carboxylic acid may have similar solubility characteristics to the target nitrile, leading to co-crystallization.

Core Strategy: The key is to select a solvent system that maximizes the solubility of the impurity while minimizing the solubility of the desired product at low temperatures.[4]

Recommended Actions:

  • Solvent System Screening: The choice of solvent is the most critical parameter influencing crystal purity.[4][5][6] A systematic screening process is essential. The ideal solvent should exhibit high solubility for your target compound at elevated temperatures and low solubility at reduced temperatures, while keeping impurities, like the carboxylic acid, in solution.

  • Consider a pH-Modified Wash: Since the primary impurity is a carboxylic acid, its solubility can be drastically altered with pH. A dilute, mild aqueous base wash (e.g., 1-2% sodium bicarbonate solution) of the crude product dissolved in an immiscible organic solvent (like ethyl acetate or dichloromethane) prior to crystallization can deprotonate the carboxylic acid to its highly water-soluble salt, effectively removing it.

  • Optimize the Cooling Profile: Rapid cooling can trap impurities within the growing crystal lattice.[7][8][9] Employ a slow, controlled cooling rate to allow for the formation of larger, purer crystals. A slower rate provides more time for impurity molecules to diffuse away from the crystal surface back into the bulk solution.[7]

Experimental Protocol: pH-Adjusted Pre-Crystallization Wash

  • Dissolve the crude 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1% aqueous sodium bicarbonate solution.

  • Gently shake the funnel, periodically venting to release any evolved CO2.

  • Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat the wash with deionized water to remove any residual base.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solution to initiate the crystallization process with your chosen solvent system.

Q2: During cooling, my product "oils out" instead of forming crystals. What is happening and how can I fix it?

A2: Cause & Resolution

"Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is still above its melting point, leading to the formation of a liquid phase (the "oil") instead of a solid crystalline phase. This is often caused by excessively high supersaturation, a rapid cooling rate, or an inappropriate solvent choice.

Recommended Actions:

  • Reduce the Cooling Rate: Implement a very slow, stepwise cooling profile. Allow the solution to cool gradually to room temperature, then transfer to a refrigerator, and finally to a freezer. This minimizes thermal shock.

  • Decrease Initial Concentration: Start with a more dilute solution. Dissolve the crude product in a slightly larger volume of hot solvent to ensure the saturation point is reached at a lower temperature.

  • Introduce Seeding: Add a few small, pure crystals of the target compound to the solution just as it begins to cool and becomes slightly cloudy (the point of supersaturation). These seed crystals provide a template for ordered crystal growth and can prevent oiling out.

  • Employ an Anti-Solvent System: Crystallization can be induced by adding a second solvent (an "anti-solvent") in which the target compound is poorly soluble. Dissolve the compound in a minimal amount of a good solvent, and then slowly add the anti-solvent dropwise at a constant temperature until turbidity is observed. This method can provide better control over supersaturation. The addition of an assisting solvent can significantly increase the purity of the final product.[10]

Workflow for Anti-Solvent Addition

Caption: Workflow for crystallization using an anti-solvent.

Q3: My crystallization yield is very low, even though the initial crude material was mostly the desired product. What steps can I take to improve recovery?

A3: Cause & Resolution

Low yield is typically due to the product having significant solubility in the mother liquor even at low temperatures, or premature crystallization during a hot filtration step.

Recommended Actions:

  • Re-evaluate Solvent Choice: The chosen solvent may be too good, keeping a substantial amount of product dissolved. Refer to the solvent screening table below. A solvent that shows high solubility at reflux but very low solubility at 0-5 °C is ideal.

  • Optimize Final Cooling Temperature & Time: Ensure the crystallization mixture is cooled to the lowest practical temperature (e.g., 0-5 °C in an ice bath) and held there for a sufficient duration (1-2 hours or more) to allow for maximum precipitation.

  • Minimize Wash Solvent Volume: When washing the filtered crystals, use a minimal amount of ice-cold fresh solvent. Using too much wash solvent, or solvent that is not properly chilled, will dissolve a portion of your purified product.

  • Concentrate the Mother Liquor: It is often possible to recover a second crop of crystals by concentrating the mother liquor (the leftover solution after filtration) and re-cooling. Note that this second crop may be of lower purity and should be analyzed separately.

Data Table: Solvent Selection Guide

SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol 78Polar ProticOften a good choice for isoxazole derivatives; may require cooling to low temperatures for good yield.[11][12]
Isopropanol 82Polar ProticSimilar to ethanol, but the higher boiling point allows for greater initial solubility.
Ethyl Acetate 77Polar AproticGood solvent for many organics; often used with a non-polar anti-solvent like heptane or hexane.
Acetone 56Polar AproticA strong solvent, may lead to high solubility even when cold. Best used in an anti-solvent system with water or alkanes.
Toluene 111Non-PolarHigh boiling point can be advantageous for dissolving stubborn solids. Slower evaporation rate.
Acetonitrile 82Polar AproticCan be effective, but its high polarity might retain polar impurities.
Heptane/Hexane 98 / 69Non-PolarPoor solvents for the target compound. Primarily used as anti-solvents.

Frequently Asked Questions (FAQs)

Q: What is the single most important factor for achieving high purity during crystallization? A: Solvent selection is paramount. The principle of "like dissolves like" is a starting point, but the ideal crystallization solvent is one in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble across the temperature range.[4] This differential solubility is the basis of the purification.

Q: How does the cooling rate mechanistically affect crystal purity? A: The rate of cooling directly impacts the kinetics of crystal growth.[7][13]

  • Slow Cooling: Promotes fewer nucleation sites, leading to the growth of larger, more ordered crystals. This provides sufficient time for molecules of the correct compound to arrange themselves in the crystal lattice while excluding impurity molecules, which are sterically or electronically incompatible.[7][14]

  • Fast Cooling: Induces rapid nucleation, creating many small crystals. The high growth rate can trap impurities within the lattice or cause them to precipitate alongside the product if their own solubility limit is exceeded.[7][8]

Troubleshooting Logic for Cooling Rate

CoolingRate Start Evaluate Crystal Purity & Size Problem Low Purity / Small Crystals? Start->Problem Solution1 Decrease Cooling Rate (e.g., 10°C per hour) Problem->Solution1 Yes Solution2 Maintain or Increase Cooling Rate (If purity is high and only throughput is an issue) Problem->Solution2 No Result Larger, Purer Crystals Solution1->Result

Caption: Decision tree for optimizing the cooling rate.

Q: What are the best analytical methods to confirm the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can separate and quantify the target compound and any impurities. A validated method with an internal or external standard is ideal.[15]

  • Gas Chromatography (GC): Suitable if the compound is volatile and thermally stable. Often used to detect residual solvents.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present at levels of ~1% or higher and have distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities when coupled with a separation technique (LC-MS or GC-MS).

Q: Can the crystal shape (morphology) tell me anything about purity? A: While not a definitive measure of purity, crystal morphology can provide clues. Well-formed, regular crystals (e.g., needles, plates) often indicate a more ordered and pure solid. In contrast, amorphous powders or poorly defined crystals can sometimes suggest the presence of impurities that have disrupted the crystal growth process. The solvent choice can significantly influence crystal morphology.[5][17]

References

  • How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020, March 16). Reddit. Available from: [Link]

  • The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. (2019, June 14). Cambridge University Press & Assessment. Available from: [Link]

  • Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. (2024, February 21). PMC. Available from: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC. Available from: [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 20). MDPI. Available from: [Link]

  • Demonstrating the Influence of Solvent Choice and Crystallization Conditions on Phenacetin Crystal Habit and Particle Size Distribution. (2015, January 30). ACS Publications. Available from: [Link]

  • Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. (n.d.). PMC. Available from: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). PMC. Available from: [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022, July 22). MDPI. Available from: [Link]

  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press. Available from: [Link]

  • Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. (2023, June 1). ResearchGate. Available from: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). Repozytorium UR. Available from: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). SpringerLink. Available from: [Link]

  • Construction of Isoxazole ring: An Overview. (2024, June 30). Biointerface Research in Applied Chemistry. Available from: [Link]

  • 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. NIST WebBook. Available from: [Link]

  • Crystal structure of 3-(2,6-dichlorophenyl)-4,5-dihydro-7Hpyrano[ 4,3-d]isoxazol-7-one, C12H7Cl2NO3. (2014, February). ResearchGate. Available from: [Link]

  • Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy. Available from: [Link]

  • Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | C12H9Cl2NO3. PubChem. Available from: [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- | C11H7Cl2NO3. PubChem. Available from: [Link]

  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Available from: [Link]

  • CN102087250A - Method for testing and analyzing high-purity dichloromethane. Google Patents.
  • 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. PubChemLite. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile in Aqueous Buffer

Welcome to the Technical Support Center for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in aqueous buffer solutions. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile in an aqueous buffer shows a decrease in parent compound concentration over time. What is the likely cause?

The primary cause for the degradation of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile in aqueous solutions is likely the hydrolysis of the isoxazole ring. The isoxazole ring, while aromatic, can be susceptible to cleavage under certain conditions, particularly in the presence of nucleophiles like water, and this process can be catalyzed by acid or base.

The stability of the isoxazole ring is highly dependent on the pH of the aqueous buffer. Generally, isoxazole derivatives show increased degradation under basic conditions.[1][2] This is due to the increased concentration of hydroxide ions, which act as potent nucleophiles, attacking the electrophilic centers of the isoxazole ring and leading to ring-opening.

Q2: How does pH affect the stability of the isoxazole ring in my compound?

The pH of your aqueous buffer is a critical factor governing the stability of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile.

  • Acidic Conditions (pH < 7): While some isoxazoles can undergo ring-opening under strong acidic conditions, many are relatively stable in mildly acidic to neutral pH.[3] For some derivatives, a pH range of 3-5 can be optimal for stability.[2]

  • Neutral Conditions (pH ≈ 7): At neutral pH, the rate of hydrolysis is typically slower than in basic conditions. However, degradation can still occur, especially with prolonged incubation or at elevated temperatures. For instance, the isoxazole ring in the drug leflunomide showed noticeable decomposition at pH 7.4 when incubated at 37°C.[1]

  • Basic Conditions (pH > 7): Basic conditions significantly accelerate the hydrolysis of the isoxazole ring.[1][2] The hydroxide ion-catalyzed ring cleavage is a common degradation pathway for isoxazoles.

The electron-withdrawing nature of the 2,6-dichlorophenyl group and the carbonitrile group at the 4-position can influence the electron density of the isoxazole ring, potentially affecting its susceptibility to nucleophilic attack.

Q3: What are the potential degradation products I should be looking for?

The hydrolysis of the isoxazole ring typically leads to the formation of a β-keto nitrile derivative through the cleavage of the N-O bond. The specific degradation products will depend on the exact mechanism, but a plausible primary degradation product would be an α-cyano-β-keto amide resulting from the initial ring opening.

Under forced degradation conditions, such as strong acid or base hydrolysis, further degradation of the initial ring-opened product can occur.[4] It is crucial to use analytical techniques like LC-MS to identify and characterize these degradation products.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound in my assay buffer.

Symptoms:

  • Significant decrease in the peak area of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

Troubleshooting Workflow:

start Degradation Observed check_ph Measure pH of Buffer start->check_ph is_basic Is pH > 7.5? check_ph->is_basic adjust_ph Adjust to a lower pH (e.g., 6.0-7.0) and re-evaluate stability. is_basic->adjust_ph Yes check_temp Check Incubation Temperature is_basic->check_temp No final_solution Stability Improved adjust_ph->final_solution is_high_temp Is temperature > ambient? check_temp->is_high_temp lower_temp Lower temperature (e.g., 4°C or on ice) during sample preparation and storage. is_high_temp->lower_temp Yes check_buffer_comp Review Buffer Composition is_high_temp->check_buffer_comp No lower_temp->final_solution has_nucleophiles Does the buffer contain potential nucleophiles? check_buffer_comp->has_nucleophiles change_buffer Switch to a non-nucleophilic buffer (e.g., phosphate, citrate). has_nucleophiles->change_buffer Yes has_nucleophiles->final_solution No change_buffer->final_solution

Caption: Troubleshooting workflow for compound degradation.

Causality behind the steps:

  • pH Check: As established, basic pH is a primary driver of isoxazole hydrolysis.[1][2] Lowering the pH reduces the concentration of hydroxide ions, thereby slowing down the degradation rate.

  • Temperature Control: Chemical reactions, including hydrolysis, are temperature-dependent. Lowering the temperature will decrease the kinetic energy of the molecules and significantly reduce the rate of degradation.

  • Buffer Composition: Some buffer components can act as nucleophiles and participate in the degradation of the compound. Using a well-characterized, non-nucleophilic buffer system is crucial.

Issue 2: Inconsistent results and poor reproducibility in my experiments.

Symptoms:

  • High variability in assay results between experiments or even within the same experiment.

  • Drifting baseline or appearance of unexpected peaks in analytical runs.

Possible Cause: Inconsistent sample handling and storage leading to variable degradation of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile.

Protocol for Ensuring Reproducibility:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution in a pure, anhydrous organic solvent (e.g., DMSO, acetonitrile) where the compound is stable.

    • Store the organic stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the organic stock solution into the aqueous buffer immediately before use.

    • Keep the aqueous working solutions on ice to minimize degradation during the experiment.

    • Prepare fresh working solutions for each experiment. Do not store aqueous solutions of the compound.

  • Time-Course Stability Check:

    • Perform a preliminary experiment to determine the stability of the compound in your final assay buffer at the intended experimental temperature.

    • Analyze samples at different time points (e.g., 0, 1, 2, 4, 8 hours) to understand the degradation kinetics.

Data Presentation: Hypothetical Stability Data

Buffer pHTemperature (°C)% Remaining after 4 hours
5.02598%
7.42592%
7.43785%
8.52575%
8.53755%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is a critical step in developing stability-indicating analytical methods.[5][6][7]

Workflow for Forced Degradation:

start Prepare Compound Stock Solution (in organic solvent) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (e.g., 60°C in solution) start->thermal photolytic Photolytic Stress (UV/Vis light exposure) start->photolytic analysis Analyze all samples by LC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis start Inject Degraded Samples (from Forced Degradation Study) column_screening Screen Different Columns (e.g., C18, Phenyl-Hexyl) start->column_screening mobile_phase_opt Optimize Mobile Phase (Acetonitrile/Water gradient, pH) column_screening->mobile_phase_opt detection_opt Optimize Detection Wavelength mobile_phase_opt->detection_opt peak_purity Assess Peak Purity (using PDA detector) detection_opt->peak_purity validation Validate Method (Specificity, Linearity, Accuracy, Precision) peak_purity->validation

Caption: HPLC method development workflow.

Key Considerations:

  • Column Chemistry: A C18 column is a good starting point. The choice of stationary phase should be based on the polarity of the parent compound and its degradation products.

  • Mobile Phase: A gradient elution with acetonitrile and water (with a modifier like formic acid or ammonium acetate to improve peak shape) is typically used.

  • Detector: A photodiode array (PDA) detector is highly recommended as it can assess the purity of the peaks by comparing spectra across the peak.

References

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • PubMed. (1981). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Retrieved from [Link]

  • PMC. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • PMC. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]

  • American Journal of Biomedical Science and Research. (2019, October 30). Chemical Stability of Pharmaceutical Organic Compounds. Retrieved from [Link]

  • AERU. (2026, February 3). Diclomezine (Ref: F-850). Retrieved from [Link]

  • In-pharmatechnologist.com. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

Sources

Troubleshooting

resolving NMR peak overlaps for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

Welcome to the Technical Support Center for Advanced NMR Analytics. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving spectral ambiguity in densely functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced NMR Analytics. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving spectral ambiguity in densely functionalized heterocycles.

For 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile , the rigid isoxazole core and the sterically hindered 2,6-dichlorophenyl ring present specific analytical challenges. The primary issue arises in the 1 H NMR aromatic region (~7.3–7.6 ppm), where the meta and para protons of the dichlorophenyl ring often collapse into an unresolved multiplet due to second-order effects and J-coupling overlap.

This guide provides a self-validating, causality-driven troubleshooting framework to deconvolve these overlaps using solvent effects, pulse sequence interventions, and multi-dimensional NMR.

Diagnostic Workflow

Workflow N1 Overlap in Aromatic Region (7.3-7.6 ppm) N2 Can sample solvent be changed? N1->N2 N3 Perform ASIS (C6D6 or Pyridine-d5) N2->N3 Yes N4 Run Pure Shift NMR (PSYCHE) N2->N4 No N5 Run 2D HSQC/HMBC for Carbon Dispersion N3->N5 Still Ambiguous N6 Peaks Resolved & Assigned N3->N6 Success N4->N5 Needs Assignment N4->N6 Success N5->N6

Diagnostic workflow for resolving 1H NMR aromatic overlap in dichlorophenyl isoxazoles.

Module 1: Solvent-Based Resolution via ASIS

FAQ: Why do the meta and para protons of the 2,6-dichlorophenyl group overlap in CDCl 3​ , and how does changing the solvent fix this?

Causality: In magnetically isotropic solvents like CDCl 3​ , the chemical shift difference ( Δν ) between the meta and para protons is often comparable to their scalar coupling ( J ), leading to complex second-order multiplets. By switching to an anisotropic solvent like Benzene-d 6​ (C 6​ D 6​ ), we exploit the Aromatic Solvent Induced Shift (ASIS)[1]. Benzene molecules form transient, non-random collision complexes oriented by the strong dipole moment of the isoxazole-4-carbonitrile core. The magnetic anisotropy of the benzene ring differentially shields the protons based on their spatial distance and angle relative to the dipole, artificially increasing Δν and resolving the multiplet into distinct first-order signals[1].

Protocol: ASIS Titration Workflow

  • Baseline Acquisition: Prepare a 15-20 mg sample of the compound in 0.6 mL of CDCl 3​ and acquire a standard 1 H NMR spectrum.

  • Solvent Removal: Evaporate the CDCl 3​ under a gentle stream of nitrogen, followed by high vacuum for 1 hour to remove residual solvent.

  • Solvent Exchange: Re-dissolve the sample in 0.6 mL of Benzene-d 6​ (C 6​ D 6​ ).

  • ASIS Acquisition: Acquire a 1 H NMR spectrum using the identical acquisition parameters.

  • Self-Validation Check: Overlay the spectra. The methyl singlet (~2.8 ppm) will shift significantly upfield, while the aromatic multiplet will split into a distinct doublet (meta, 2H) and triplet (para, 1H). If overlap persists, prepare a 1:1 v/v mixture of CDCl 3​ and C 6​ D 6​ to track the trajectory of the shifting peaks and confirm assignments.

Quantitative Data: Representative ASIS Effects

Proton EnvironmentChemical Shift in CDCl 3​ (ppm)Chemical Shift in C 6​ D 6​ (ppm)ASIS Shift ( Δδ=δCDCl3​−δC6D6​ )
Isoxazole-CH 3​ (C5)2.85 (s)2.20 (s)+0.65 ppm
Phenyl-H (meta)7.45 (m)7.05 (d)+0.40 ppm
Phenyl-H (para)7.42 (m)6.85 (t)+0.57 ppm

Module 2: Pulse Sequence Interventions (Pure Shift NMR)

FAQ: My sample is unstable in aromatic solvents, and I am restricted to CDCl 3​ . How can I resolve the aromatic overlap without changing the sample?

Causality: The overlap in the 7.3–7.6 ppm region is exacerbated by homonuclear scalar couplings ( JHH​ ), which split the signals into broad multiplets. Pure Shift NMR techniques, such as PSYCHE (Pure Shift Yielded by Chirp Excitation), utilize slice-selective broadband homonuclear decoupling during acquisition[2]. This collapses all multiplets into sharp singlets at their respective chemical shifts, effectively increasing spectral resolution by an order of magnitude without requiring a higher-field magnet[2][3].

Protocol: PSYCHE Pure Shift Acquisition

  • Preparation: Insert the standard CDCl 3​ sample into the spectrometer and ensure precise 3D shimming (magnetic field homogeneity is critical for pure shift techniques).

  • Sequence Selection: Load the psyche pulse sequence from the spectrometer library.

  • Parameter Optimization: Set the sweep width to cover the proton window (typically 10 ppm) and optimize the chirp pulse duration (typically 15-30 ms) and flip angle ( β≈20∘ ).

  • Signal Averaging: Set the number of scans to account for the inherent sensitivity penalty of PSYCHE (typically 3-10% of standard 1 H NMR sensitivity). A minimum of 64-128 scans is recommended for a 15 mg sample.

  • Self-Validation Check: Process the data using covariance or pseudo-2D processing. The resulting spectrum must show the aromatic region as two distinct singlets (integrating strictly 2:1 for meta:para) rather than a broad multiplet.

Module 3: Multi-Dimensional Deconvolution (2D HSQC/HMBC)

FAQ: Pure shift NMR resolved the peaks, but how do I definitively assign which singlet belongs to the meta protons and which to the para proton?

Causality: While 1 H chemical shifts may be degenerate, the attached 13 C nuclei (C-meta vs C-para) reside in distinct electronic environments due to the inductive effects of the adjacent chlorine atoms. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, spreading the overlapping 1 H signals along the highly dispersed 13 C axis (1-bond coupling, ~145 Hz)[4][5]. Heteronuclear Multiple Bond Correlation (HMBC) maps long-range couplings (2-4 bonds, ~8 Hz), allowing you to trace connectivity from the resolved protons back to the quaternary carbons of the isoxazole ring[5][6].

Protocol: 2D HSQC/HMBC Overlay Workflow

  • HSQC Acquisition: Acquire a multiplicity-edited 1 H- 13 C HSQC spectrum (optimizing for 1JCH​ = 145 Hz).

  • HMBC Acquisition: Acquire a 1 H- 13 C HMBC spectrum (optimizing for nJCH​ = 8 Hz).

  • Processing: Process both spectra with zero-filling and linear prediction in the indirect (F1) dimension to maximize 13 C resolution.

  • Self-Validation Check: Overlay the HSQC and HMBC spectra in your processing software[6].

    • Locate the HSQC cross-peaks in the aromatic region. You will see two distinct 1 H- 13 C correlations separated in the 13 C dimension (typically ~128 ppm for meta, ~131 ppm for para).

    • Use the HMBC to verify: The meta protons will show a strong 3-bond correlation to the quaternary C1' carbon attached to the isoxazole ring, whereas the para proton will show correlations exclusively to the C-ortho (C-Cl) carbons.

References

  • Title: Pure Shift NMR - Manchester NMR Methodology Group Source: manchester.ac.uk URL: [Link]

  • Title: AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH Source: oup.com (Chemistry Letters) URL: [Link]

  • Title: High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning Source: chemrxiv.org URL: [Link]

  • Title: Two-dimensional nuclear magnetic resonance spectroscopy Source: wikipedia.org URL: [Link]

  • Title: The advantages of overlaying an HSQC spectrum with an HMBC spectrum Source: acdlabs.com URL: [Link]

  • Title: HSQC and HMBC - NMR Core Facility Source: columbia.edu URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS Mobile Phase for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

Welcome to the technical support guide for developing and optimizing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile. This docum...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for developing and optimizing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile. This document is designed for researchers, analytical scientists, and drug development professionals who are tasked with achieving sensitive, reproducible, and accurate quantification of this compound.

Our approach moves beyond simple step-by-step instructions. We will delve into the rationale behind each experimental choice, grounding our recommendations in the physicochemical properties of the analyte and established chromatographic principles. This guide is structured as a dynamic resource, starting with fundamental properties and frequently asked questions, then transitioning into a detailed troubleshooting manual to address common challenges encountered in the laboratory.

Section 1: Understanding the Analyte: Physicochemical Properties

A successful analytical method begins with a thorough understanding of the target molecule. While experimental data for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is not extensively published, we can infer its behavior by examining its structure and the properties of closely related analogs.

The molecule is characterized by a dichlorophenyl ring, an isoxazole core, and a carbonitrile group. These features suggest a non-ionizable, hydrophobic compound.

PropertyEstimated ValueRationale & Impact on LC-MS Method
Molecular Weight ~269.0 g/mol Based on the molecular formula C11H5Cl2N2O. Useful for setting the mass spectrometer's scan range.
XLogP3-AA 3.5 - 4.5This high value indicates significant hydrophobicity.[1][2][3] A reversed-phase (e.g., C18) column will be required, and a mobile phase with a high percentage of organic solvent will be necessary for elution.
pKa Not ApplicableThe molecule lacks strongly acidic or basic functional groups that would ionize within the typical pH range of reversed-phase LC. Therefore, mobile phase pH will primarily be used to control the ionization of column silanols rather than the analyte itself.[4]
Solubility Low in Water; Soluble in Organic SolventsThe compound is expected to be soluble in common organic solvents like acetonitrile, methanol, and DMSO.[5] The sample and standards should be prepared in a solvent compatible with the initial mobile phase to prevent peak distortion.[6][7]
Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions, forming a solid foundation for method development.

Q: What is the best starting column for this compound? A: A high-quality, end-capped C18 reversed-phase column is the recommended starting point due to the analyte's high hydrophobicity.

  • For HPLC systems: A column with 3.5 µm or 5 µm particles (e.g., 4.6 mm x 150 mm).

  • For UHPLC systems: A column with sub-2 µm particles (e.g., 2.1 mm x 50 mm) will provide higher efficiency and faster analysis times.

Q: What mobile phase composition should I start with? A: A binary mixture of acetonitrile and water is an excellent starting point. Acetonitrile often provides better peak shapes and lower backpressure than methanol.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Rationale for Formic Acid: Although the analyte is not basic, the addition of a weak acid like formic acid is crucial. It protonates residual silanol groups on the silica stationary phase, minimizing secondary interactions that cause peak tailing.[4] It also provides a source of protons to facilitate efficient positive mode electrospray ionization (ESI).[8][9][10]

Q: What ionization mode and MS settings should I use? A: Positive Electrospray Ionization (ESI+) is the most logical starting point. The nitrogen atoms in the isoxazole ring and the nitrile group can be protonated under acidic mobile phase conditions to form the [M+H]+ ion.

  • Initial MS Scan: Start with a full scan mode (e.g., m/z 100-500) to confirm the presence of the parent ion at approximately m/z 269/271 (accounting for chlorine isotopes).

  • For Quantification: Develop a Selected Reaction Monitoring (MRM) method using a triple quadrupole mass spectrometer for maximum sensitivity and selectivity.[11][12]

Q: What is a good starting gradient program? A: Given the compound's hydrophobicity, a gradient with a relatively high starting percentage of organic solvent is appropriate.

Time (min)Flow Rate (mL/min)%A (0.1% FA in Water)%B (0.1% FA in ACN)
0.00.45050
5.00.4595
7.00.4595
7.10.45050
10.00.45050

This generic gradient can be optimized once the analyte's retention time is determined.

Section 3: Troubleshooting Guide

Even with a good starting point, optimization is often necessary. This guide addresses specific issues you may encounter.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: My analyte peak is tailing significantly. What is the cause and how do I fix it?

A: Peak tailing is one of the most common chromatographic problems, often indicating undesirable secondary interactions.[4][7]

  • Primary Cause: Interaction between the analyte and ionized residual silanol groups (Si-O⁻) on the stationary phase. Even with modern end-capped columns, some active sites remain.

  • Solution Workflow:

    • Confirm Mobile Phase pH: Ensure your mobile phase contains 0.1% formic acid. This low pH environment (approx. 2.7) protonates the silanol groups (Si-OH), minimizing their ability to interact with the analyte.[4]

    • Check for Column Contamination: Highly basic compounds from previous injections can get irreversibly stuck on the column, creating active sites. Flush the column thoroughly. If the problem persists, consider dedicating a column to this analysis.

    • Reduce Analyte Mass: Injecting too much analyte can overload the column, leading to tailing. Try reducing the injection volume or diluting the sample by a factor of 10.[7][13]

cluster_0 Mechanism of Peak Tailing cluster_1 Solution with Acidic Mobile Phase Analyte Analyte | (Isoxazole) Silanol_Bad Ionized Silanol (Si-O⁻) Active Site @ Neutral pH Analyte->Silanol_Bad Secondary Interaction Silanol_Good Protonated Silanol (Si-OH) Inactive Site @ Low pH Analyte->Silanol_Good No Interaction Peak_Tailing Peak Tailing Silanol_Bad->Peak_Tailing Peak_Good Good Peak Shape Silanol_Good->Peak_Good

Caption: Effect of mobile phase pH on silanol interactions.

Q: My peaks are fronting or split. What should I do?

A: Peak fronting or splitting is often related to the sample solvent or column hardware issues.[4][6][13]

  • Primary Cause: Injection Solvent Mismatch. This is the most common cause. If you dissolve your sample in a solvent significantly stronger (e.g., 100% Acetonitrile) than your initial mobile phase (e.g., 50% Water / 50% Acetonitrile), the sample doesn't bind cleanly to the head of the column. This causes the peak to be distorted.[4][6]

  • Solution Workflow:

    • Match Injection Solvent: Prepare your sample in a solvent that is as weak as, or weaker than, your initial mobile phase conditions. If solubility is an issue, use the minimum amount of strong solvent necessary and then dilute with water or Mobile Phase A.

    • Reduce Injection Volume: A large injection volume of even a slightly mismatched solvent can cause distortion. Try reducing the injection volume to < 5 µL.

    • Check for Column Void: A physical void or channel at the column inlet can cause split peaks. This is a hardware issue. Try reversing and flushing the column (if the manufacturer allows it). If the problem remains, the column may need to be replaced.[6]

Problem 2: Low Sensitivity or No Signal

Q: I am not seeing a peak for my analyte, or the signal is very weak. What are the likely causes?

A: This can be a frustrating issue stemming from either the LC separation or the MS detection.[14] A systematic approach is key.

G Troubleshooting Workflow for Low/No Signal cluster_LC LC-Related Issues Start Start: No/Low Signal CheckMS Step 1: Verify MS Response (Direct Infusion or Flow Injection) Start->CheckMS SignalOK Signal Present? CheckMS->SignalOK CheckRetention Step 2: Check Retention Is analyte eluting? SignalOK->CheckRetention Yes OptimizeMS Optimize MS Source: - Check Ionization Mode (ESI+/ESI-) - Adjust Voltages/Gas Flows - Clean the Source SignalOK->OptimizeMS No NotRetained Eluting at Void? (Mobile phase too strong) CheckRetention->NotRetained NotEluting Not Eluting? (Mobile phase too weak) NotRetained->NotEluting No FixRetention Adjust Gradient: - Decrease initial %B - Increase final %B NotRetained->FixRetention Yes NotEluting->FixRetention Yes

Caption: Systematic workflow for diagnosing low signal issues.

  • Solution Workflow:

    • Bypass the Column: Perform a flow injection analysis (FIA) by replacing the column with a piece of tubing. Inject the analyte directly into the mass spectrometer. If you see a strong signal here, the problem lies with your chromatography. If the signal is still weak or absent, the issue is with your MS settings or the instrument itself.[14]

    • Optimize MS Parameters (if FIA signal is weak):

      • Confirm you are in ESI+ mode .

      • Ensure the capillary voltage, gas flows (nebulizer, drying gas), and source temperature are appropriate.

      • Check for ion suppression . This occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing its signal.[15][16][17] Improving chromatographic separation or sample cleanup can mitigate this.

    • Optimize Chromatography (if FIA signal is strong):

      • Analyte Not Retained: If the analyte is eluting at or near the solvent front (void volume), your mobile phase is too strong. Decrease the initial percentage of acetonitrile.

      • Analyte Not Eluting: If the analyte is sticking to the column and not eluting at all, your mobile phase is too weak. Increase the final percentage of acetonitrile in your gradient and extend the hold time.

Section 4: Detailed Experimental Protocols
Protocol 1: Sample and Mobile Phase Preparation

Scientific integrity starts with meticulous preparation. Contaminated or improperly prepared reagents are a common source of problems like ghost peaks and high baseline noise.[7]

  • Solvent Quality: Use only LC-MS grade water, acetonitrile, and formic acid. Lower-grade solvents can introduce contaminants that cause high background noise and ion suppression.

  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of LC-MS grade water.

    • To prepare 1 L of Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of LC-MS grade acetonitrile.

    • Filter and degas all mobile phases before use.[4] Always use fresh mobile phase; do not top off old bottles.[6]

  • Stock Solution Preparation:

    • Accurately weigh ~5 mg of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile.

    • Dissolve in 5.0 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.

  • Working Standard Preparation:

    • Perform serial dilutions from the stock solution.

    • Crucially, prepare the final working standards in a solvent that matches the initial mobile phase composition (e.g., 50:50 water:acetonitrile). This prevents injection-related peak distortion.[4][6]

References
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
  • Kruve, A., & Herodes, K. (2014). Effect of mobile phase on electrospray ionization efficiency. PubMed, 15(11), 2839-46.
  • PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. National Center for Biotechnology Information.
  • PubChem. (n.d.). Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. National Center for Biotechnology Information.
  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers. BenchChem.
  • Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
  • Kruve, A., & Herodes, K. (2014, July 16). Effect of Mobile Phase on Electrospray Ionization Efficiency.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. BenchChem.
  • ChemicalBook. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.
  • Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58.
  • Stoll, D. R. (2022, September 1). Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right.
  • Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Semantic Scholar.
  • New-drug-discovery-and-development.com. (2016, August 24). Application of LCMS in small-molecule drug development.
  • ResearchGate. (2024, September 3).
  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-. National Center for Biotechnology Information.
  • Ye, Y., et al. (2023). Advancing ASMS With LC-MS/MS for the Discovery of Novel PDCL2 Ligands From DNA-Encoded Chemical Library Selections. DigitalCommons@TMC, 11(5), 808-815.

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

Welcome to the technical support center for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to directly address potential issues you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile?

To ensure the long-term stability of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile, it is crucial to store it under appropriate conditions. Based on the chemical properties of the isoxazole and nitrile functional groups, we recommend the following:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential thermal degradation.
Light Protect from light (Store in an amber vial or dark location)Prevents potential photodegradation, a known degradation pathway for some heterocyclic compounds.[1][2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Reduces the risk of oxidative degradation.
Container Tightly sealed, non-reactive container (e.g., glass vial with a PTFE-lined cap)Prevents exposure to moisture and atmospheric contaminants.

Q2: What are the known incompatibilities for this compound?

Based on the structure and available data for similar compounds, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile should be considered incompatible with the following:

  • Strong Oxidizing Agents: These can potentially react with the isoxazole ring or other parts of the molecule, leading to degradation.[3]

  • Strong Acids and Bases: These can catalyze the hydrolysis of the nitrile group and potentially promote the opening of the isoxazole ring.

  • Moisture: Can lead to hydrolysis of the nitrile group.

Q3: What are the primary degradation pathways I should be aware of?

While specific degradation studies on 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile are not extensively published, based on fundamental organic chemistry principles and data from related compounds, the following degradation pathways are most likely:

  • Hydrolysis of the Nitrile Group: The carbonitrile group (-C≡N) can be hydrolyzed to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH) in the presence of acid or base and water.

  • Isoxazole Ring Opening: The N-O bond in the isoxazole ring is susceptible to cleavage under certain conditions, such as high temperatures, UV light exposure, or in the presence of strong reducing agents or bases.

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.[1][2]

  • Thermal Decomposition: At elevated temperatures, the molecule may decompose. Thermal decomposition of a similar compound, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, is known to generate carbon oxides, hydrogen chloride, and nitrogen oxides.[3]

Diagram of Potential Degradation Pathways

A 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carbonitrile B 3-(2,6-Dichlorophenyl)-5-methylisoxazole- 4-carboxamide A->B Hydrolysis (H₂O, H⁺/OH⁻) D Ring-Opened Products A->D Heat, Light, or Strong Base C 3-(2,6-Dichlorophenyl)-5-methylisoxazole- 4-carboxylic acid B->C Further Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Potential degradation pathways for the compound.

II. Troubleshooting Guide

This section provides a systematic approach to identifying and addressing potential degradation of your 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile sample.

Problem: I suspect my sample has degraded. How can I confirm this?

Step 1: Visual Inspection

  • Appearance: Has the physical appearance of the solid material changed? Look for changes in color (e.g., from white to yellow or brown), texture, or the presence of any liquid.

  • Solubility: Does the compound still dissolve as expected in your chosen solvent? The formation of insoluble degradation products can alter solubility.

Step 2: Analytical Confirmation

A change in the analytical profile is the most definitive way to confirm degradation. We recommend using High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary tool for routine purity checks.

Proposed HPLC-UV Method for Purity Assessment:

This method is a starting point and may require optimization for your specific instrumentation and requirements.

ParameterSuggested Condition
Instrumentation HPLC system with a UV/Vis or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable gradient, for example:0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5-10 µL
Detection Wavelength Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm, or determine the λmax by UV scan).

Interpreting the Results:

  • Purity Check: Compare the chromatogram of your suspect sample to that of a known pure, freshly prepared standard. A decrease in the area of the main peak and the appearance of new peaks indicates degradation.

  • Peak Tailing/Broadening: Changes in the peak shape of the main compound can also suggest the presence of co-eluting impurities.

Workflow for Investigating Suspected Degradation

start Suspicion of Degradation visual Visual Inspection (Color, Solubility) start->visual hplc HPLC-UV Analysis vs. Standard visual->hplc degraded Degradation Confirmed hplc->degraded New peaks or decreased main peak stable No Degradation Observed hplc->stable No significant change review Review Storage Conditions degraded->review proceed Proceed with Experiment stable->proceed lcms LC-MS Analysis for Impurity Identification review->lcms dispose Dispose of Degraded Material lcms->dispose

Caption: Troubleshooting workflow for suspected degradation.

Problem: I have confirmed degradation. What are my next steps?

If degradation is confirmed, it is crucial to identify the degradation products to understand the cause and prevent future occurrences.

Step 3: Identification of Degradation Products using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown impurities.

Experimental Protocol: Sample Preparation for LC-MS

  • Prepare a solution of the degraded sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 0.1-1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject the sample into the LC-MS system.

By analyzing the mass-to-charge ratio (m/z) of the new peaks, you can propose structures for the degradation products. For example:

  • Hydrolysis to Amide: Expect an increase in mass corresponding to the addition of a water molecule (M+18).

  • Hydrolysis to Carboxylic Acid: Expect an increase in mass corresponding to the addition of two water molecules and the loss of ammonia (M+19).

Step 4: Forced Degradation Study (Optional but Recommended)

To proactively understand the stability of your compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to intentionally induce degradation. This is a common practice in the pharmaceutical industry to develop stability-indicating methods and understand degradation pathways.[4][5][6]

Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or slightly heat for a defined period.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Heat a solution and a solid sample at a high temperature (e.g., 105°C).

    • Photodegradation: Expose a solution and a solid sample to a light source providing UV and visible light, as per ICH Q1B guidelines.[1]

  • Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by the developed HPLC-UV method.

The results of this study will reveal the susceptibility of the compound to different degradation pathways and help in identifying potential degradation products that may form under various storage and handling conditions.

III. References

  • Synquest Labs. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4- carboxylic acid Safety Data Sheet.

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.

  • Forced Degradation – A Review. (2022). International Journal of Science and Research (IJSR).

  • PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

  • NIST. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride.

  • Tokyo Chemical Industry Co., Ltd. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride.

  • European Union Reference Laboratory for Pesticides. Validation Report 32.

  • Sule, S., et al. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate.

  • International Journal of Scientific and Research Publications. Force Degradation for Pharmaceuticals: A Review.

  • EvitaChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

  • Fisher Scientific. SAFETY DATA SHEET - 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • Santa Cruz Biotechnology. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.

  • BenchChem. Validation of a Novel HPLC-UV Method for 5-Fluorobenzo[c]isoxazole-3-carbonitrile: A Comparative Guide.

  • Tokyo Chemical Industry Co., Ltd. SAFETY DATA SHEET - 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride.

  • Waters Corporation. Routine UPLC-MS/MS Quantification of Pesticide Residues in Okra with Simultaneous Acquisition of Qualitative Full-Spectrum MS.

  • IntechOpen. (2017). Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods.

  • Journal of Food and Drug Analysis. (2007). A multiresidue method for determining 136 pesticides and metabolites in fruits and vegetables: Application of macroporous diatomaceous earth column.

  • WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.

  • Q1 Scientific. (2021). Photostability testing theory and practice.

  • Indian Journal of Scientific Research. DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF STROBILURIN FUNGICIDE RESIDUES IN TOMATO FRUITS.

  • Journal of Pharmaceutical Research International. (2023). A Promising Analytical Method has been Crafted, Validated, and Quantified for Estimating Theophylline Utilizing UV Spectroscopic and RP-HPLC Techniques in Conjunction with Stress Degradation Studies to Pinpoint Deterioration.

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile Executive Summary & Structural Significance In pharmaceutical and agrochemical development...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

Executive Summary & Structural Significance

In pharmaceutical and agrochemical development, the structural verification of synthetic intermediates is a critical quality control gateway. The analyte, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile (C₁₁H₆Cl₂N₂O, Monoisotopic Mass: 251.985 Da), is a highly functionalized heterocycle. It shares its core scaffold with 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, the primary synthetic precursor to the beta-lactam antibiotic dicloxacillin[1].

Understanding the mass spectrometric (MS) behavior of this carbonitrile derivative is essential. In complex biological or environmental matrices, related isoxazolyl compounds (like dicloxacillin) are highly susceptible to degradation, rapidly hydrolyzing into penicilloic (m/z 487) and penilloic acids (m/z 443) under standard LC-MS conditions[2]. To ensure robust analytical tracking of the intact isoxazole core, scientists must leverage the predictable fragmentation mechanics of the isoxazole ring.

This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for the structural elucidation of this molecule, providing self-validating protocols and mechanistic insights.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

Selecting the appropriate MS platform depends on whether the goal is trace quantification or orthogonal structural confirmation.

  • LC-ESI-MS/MS (Triple Quadrupole): Utilizes soft ionization. It is the gold standard for high-sensitivity quantification in aqueous matrices. The molecule readily accepts a proton to form the [M+H]⁺ ion at m/z 253.0.

  • GC-EI-MS (Single Quadrupole): Utilizes hard ionization (70 eV). Because the carbonitrile derivative lacks highly polar, hydrogen-bonding functional groups (unlike its carboxylic acid analogs), it exhibits excellent thermal stability and volatility, making it highly amenable to GC. EI yields the radical cation M⁺• at m/z 252.0 and provides a rich, reproducible fragmentation fingerprint ideal for spectral library matching.

Table 1: Platform Performance Comparison
Analytical ParameterLC-ESI-MS/MS (QqQ)GC-EI-MS (Single Quad)
Primary Ionization Species [M+H]⁺ (m/z 253.0)M⁺• (m/z 252.0)
Ionization Energy Soft (Proton transfer)Hard (70 eV electron impact)
Limit of Detection (LOD) 0.5 - 1.0 ng/mL10 - 20 ng/mL
Linear Dynamic Range 3 - 4 orders of magnitude2 - 3 orders of magnitude
Primary Application Trace PK/TK quantificationStructural elucidation / Library ID

Mechanistic Causality of Fragmentation (The "Why")

To optimize Multiple Reaction Monitoring (MRM) transitions, one must understand the thermodynamic vulnerabilities of the molecule. Isoxazole-4-carbonitriles typically exhibit strong molecular ions, with fragmentation driven almost exclusively by the lability of the heterocycle[3].

  • The N-O Bond Cleavage: The nitrogen-oxygen bond within the isoxazole ring is the weakest link. Under both Collision-Induced Dissociation (CID) and EI, the primary fragmentation event is N-O cleavage, leading to rapid ring-opening.

  • Charge Retention & The Aroyl Cation (m/z 173): Following ring opening, the molecule expels neutral fragments (acetonitrile and hydrogen cyanide). The positive charge is thermodynamically stabilized by the electron-withdrawing 2,6-dichlorophenyl group, resulting in the formation of the highly stable 2,6-dichlorobenzoyl cation at m/z 173.0 .

  • CO Expulsion (m/z 145): The m/z 173.0 ion undergoes a subsequent, well-documented loss of carbon monoxide (CO, 28 Da) to yield the 2,6-dichlorophenyl cation at m/z 145.0 .

  • Isotopic Signature: Because the core retains two chlorine atoms, all primary fragments (m/z 253, 173, 145) will exhibit a classic Cl₂ isotopic cluster (M : M+2 : M+4 in a ~100:65:11 ratio). This acts as an internal diagnostic tool to rule out isobaric interferences.

Fragmentation_Pathway M [M+H]+ m/z 253.0 Int Ring-Opened Intermediate M->Int CID (N-O Cleavage) F1 2,6-Dichlorobenzoyl Cation m/z 173.0 Int->F1 -CH3CN -HCN F2 2,6-Dichlorophenyl Cation m/z 145.0 F1->F2 -CO

Figure 1: Proposed MS/MS CID fragmentation pathway for the protonated isoxazole carbonitrile.

Table 2: Characteristic Fragment Ions and Mechanistic Assignments
m/z (³⁵Cl Isotope)Ion TypeMechanistic AssignmentRelative Abundance (CID, 20 eV)
253.0 [M+H]⁺Protonated intact molecule15%
173.0 Fragment2,6-Dichlorobenzoyl cation (Ring cleavage)100% (Base Peak)
145.0 Fragment2,6-Dichlorophenyl cation (Loss of CO)45%
109.0 FragmentChlorophenyl cation (Loss of Cl radical)10%

Experimental Protocol: LC-ESI-MS/MS Optimization

The following protocol is designed as a self-validating system . By incorporating an isotopic ratio check prior to quantitative analysis, the operator ensures that the detector is not saturated and that the collision cell is functioning optimally.

Step 1: Sample Preparation & Matrix Control

  • Dissolve 1.0 mg of the analytical standard in 1.0 mL of LC-MS grade Acetonitrile (ACN) to generate a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of ACN/Water (50:50, v/v) fortified with 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source in the ESI droplet, driving the equilibrium toward the [M+H]⁺ species and suppressing unwanted sodium [M+Na]⁺ adduct formation.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The highly lipophilic 2,6-dichlorophenyl moiety ensures strong initial retention on the C18 stationary phase. A rapid organic gradient elutes the compound as a sharp, narrow peak, maximizing the signal-to-noise ratio (S/N).

Step 3: Instrument Tuning & Self-Validation (Triple Quadrupole)

  • Set the ESI source to Positive Ion mode (+). Set Capillary Voltage to 3.0 kV, Source Temperature to 150 °C, and Desolvation Temperature to 400 °C.

  • System Suitability Test (SST): Perform a Q1 full scan (m/z 100–300).

    • Validation Check: Verify that the precursor ions at m/z 253.0 (³⁵Cl₂) and m/z 255.0 (³⁵Cl³⁷Cl) maintain a strict ~100:65 intensity ratio. If the ratio is skewed, the detector is saturated (requires sample dilution) or there is an isobaric background interference.

  • CID Optimization: Isolate m/z 253.0 in Q1. Use Argon as the collision gas in Q2. Perform product ion scans at Collision Energies (CE) of 10, 20, and 30 eV.

    • Result: At CE 20 eV, the m/z 173.0 transition will maximize. Program the MRM transition 253.0 → 173.0 as the primary quantifier, and 253.0 → 145.0 as the secondary qualifier.

References

  • DETERMINATION OF DEGRADATION PRODUCT FOR COMBINATION CONTAINING AMOXICILLIN AND DICLOXACILLIN IN CAPSULE DOSAGE FORM BY LC-MASS. jopcr.com. 2

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | CID 78212. PubChem (nih.gov).1

  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. 3

Sources

Comparative

FTIR absorption bands for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile characterization

Comprehensive FTIR Characterization Guide for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile: ATR vs. Transmission Methods Introduction & Analytical Rationale The compound 3-(2,6-Dichlorophenyl)-5-methylisoxazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive FTIR Characterization Guide for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile: ATR vs. Transmission Methods

Introduction & Analytical Rationale

The compound 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is a critical intermediate in the synthesis of semi-synthetic penicillins, such as dicloxacillin. For drug development professionals and synthetic chemists, confirming the structural integrity of this intermediate before downstream coupling is paramount.

Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical technique for this validation. Because this molecule contains three highly distinct functional groups—an isoxazole heterocycle, a carbonitrile (cyano) group, and a 2,6-dichlorophenyl ring—FTIR provides a rapid, orthogonal method to NMR and mass spectrometry for structural confirmation.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) FTIR for characterizing this specific API intermediate, providing self-validating experimental protocols and benchmark spectral data.

Comparative Analysis: ATR-FTIR vs. KBr Transmission

When selecting an FTIR sampling technique for this halogenated isoxazole, researchers must weigh the need for rapid QA/QC release against the requirement for high-resolution spectral fidelity.

Causality in Technique Selection: ATR-FTIR utilizes an evanescent wave that penetrates only 0.5–2.0 µm into the sample. Because penetration depth ( dp​ ) is directly proportional to the wavelength, ATR spectra inherently display weaker peak intensities at higher wavenumbers (e.g., the C-H stretching region >3000 cm⁻¹) compared to the fingerprint region. Conversely, the KBr pellet method relies on bulk transmission, offering superior resolution for closely spaced overtone bands (critical for identifying the 1,2,3-trisubstitution pattern of the 2,6-dichlorophenyl ring), but is highly susceptible to moisture artifacts.

Table 1: Performance Comparison for Isoxazole-4-carbonitrile Characterization
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Primary Use Case Rapid QA/QC batch release; in-process monitoring.IND/NDA regulatory submissions; overtone analysis.
Sample Prep Time < 1 minute (No prep required).10–15 minutes (Grinding and pressing).
C≡N Band Sensitivity Excellent (Sharp, distinct peak at ~2230 cm⁻¹).Excellent (High intensity, no penetration bias).
Moisture Interference Negligible.High (Hygroscopic KBr can mask data >3000 cm⁻¹).
Aryl C-Cl Detection Superior (Deep evanescent penetration at low wavenumbers).Good (Requires precise background subtraction).
Spectral Artifacts Anomalous dispersion (slight peak shifts to lower cm⁻¹).Christiansen effect (scattering if poorly ground).

Key FTIR Absorption Bands & Mechanistic Assignment

The structural validation of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile relies on a triad of diagnostic absorption regions.

  • The Carbonitrile Group (C≡N): The cyano group acts as an ideal spectroscopic marker because it absorbs in the "clear window" of the IR spectrum where virtually no other fundamental vibrations occur. A sharp, high-intensity band is expected at approximately 2220–2230 cm⁻¹[1][2].

  • The Isoxazole Ring: The heteroaromatic core is defined by strong C=N stretching vibrations between 1610–1640 cm⁻¹ and characteristic N-O bond stretching in the 1110–1160 cm⁻¹ range[3][4].

  • The 2,6-Dichlorophenyl Ring: The heavy chlorine atoms create a massive change in the dipole moment during vibration, resulting in a highly intense C-Cl stretching band in the lower fingerprint region, typically between 740–790 cm⁻¹[5][6].

Table 2: Benchmark FTIR Spectral Assignments
Functional Group / VibrationExpected Region (cm⁻¹)Diagnostic Significance for this Molecule
C≡N Stretch 2220 – 2240Confirms successful cyanation of the isoxazole precursor.
C=N Stretch (Ring) 1610 – 1640Validates the intact isoxazole heterocycle.
C=C Stretch (Aromatic) 1560 – 1600Confirms the presence of the phenyl ring.
N-O Stretch (Ring) 1110 – 1160Differentiates the isoxazole from other nitrogen heterocycles.
C-Cl Stretch 740 – 790Validates the halogenated aryl substitution.
C-H Bend (Out-of-plane) 760 – 780Confirms the 1,2,3-trisubstituted benzene geometry.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes a mechanistic checkpoint to prevent the acquisition of artifact-laden data.

Protocol A: ATR-FTIR (Routine QA/QC Release)

The causality behind this protocol is maximizing intimate contact between the crystalline API intermediate and the diamond crystal to ensure uniform evanescent wave penetration.

  • Crystal Preparation: Clean the diamond ATR crystal and pressure anvil with IR-grade isopropanol. Allow to air dry.

  • Atmospheric Baseline: Collect a background spectrum (Air, 32 scans, 4 cm⁻¹ resolution).

    • Validation Check: Inspect the background for the CO₂ doublet at 2350 cm⁻¹. If absent, the spectrometer purge system is failing, which will introduce noise into the carbonitrile region.

  • Sample Application: Deposit ~2 mg of the neat 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile powder onto the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. Mechanism: Insufficient pressure leads to an air gap, drastically reducing the refractive index interface and yielding a weak spectrum.

  • Acquisition: Run the sample scan (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Data Processing: Apply an ATR-correction algorithm to normalize peak intensities at higher wavenumbers for direct comparison with transmission libraries.

Protocol B: Transmission FTIR (Regulatory Characterization)

The causality behind this protocol is reducing the API particle size below the wavelength of incident IR light (typically <2 µm) to prevent baseline scattering.

  • Desiccation: Ensure IR-grade KBr has been dried in an oven at 110°C for at least 24 hours prior to use.

  • Trituration: In an agate mortar, combine ~1.5 mg of the API intermediate with ~150 mg of anhydrous KBr. Grind vigorously for 3–5 minutes.

    • Mechanism: Agate is used because its hardness prevents the shedding of mortar material into the sample, which would introduce silica-based IR artifacts.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Attach a vacuum line to evacuate air for 2 minutes (prevents opaque, fractured pellets). Apply 10 tons of pressure via a hydraulic press for 3 minutes.

  • Acquisition: Place the transparent KBr disk in the transmission holder and scan (64 scans, 4 cm⁻¹ resolution).

  • Validation Check: Evaluate the baseline slope between 3800 cm⁻¹ and 2500 cm⁻¹. A steep, sloping baseline indicates the Christiansen effect (particle size > incident wavelength). If observed, the data is invalid; the sample must be re-ground and re-pressed.

Mechanistic Workflow Diagram

FTIR_Workflow Sample 3-(2,6-Dichlorophenyl)- 5-methylisoxazole-4-carbonitrile ATR ATR-FTIR Method (Rapid, Surface Scan) Sample->ATR KBr KBr Pellet Method (High Res, Bulk Scan) Sample->KBr Spectra Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Spectra KBr->Spectra CN_Band C≡N Stretch (~2230 cm⁻¹) Spectra->CN_Band Isoxazole_Band Isoxazole Ring (~1620, ~1150 cm⁻¹) Spectra->Isoxazole_Band Aryl_Cl_Band Aryl C-Cl Stretch (~750 cm⁻¹) Spectra->Aryl_Cl_Band Validation Structural Validation & QA Release CN_Band->Validation Isoxazole_Band->Validation Aryl_Cl_Band->Validation

Figure 1: FTIR spectral acquisition and structural validation workflow for the API intermediate.

References

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 3

  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. MDPI. 4

  • (A) FTIR spectra of 4-azidobenzonitrile and covalently modified CNO. ResearchGate. 1

  • Chromo- and fluorophoric water-soluble polymers and silica particles by nucleophilic substitution reaction of poly(vinyl amine). Beilstein Journals. 2

  • Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. ResearchGate.5

  • Synthesis and antimicrobial activity of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one. Arabian Journal of Chemistry. 6

Sources

Validation

Structural Elucidation of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile: A Comparative Guide to SCXRD, MicroED, and PXRD

The Chemical Context & Analytical Challenge 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is a critical synthetic intermediate in the production of β -lactamase-resistant penicillins, such as dicloxacillin[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Context & Analytical Challenge

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is a critical synthetic intermediate in the production of β -lactamase-resistant penicillins, such as dicloxacillin[1]. The hydrolysis of this nitrile yields the corresponding carboxylic acid, which is subsequently converted to an acid chloride and coupled with 6-aminopenicillanic acid[2].

From a structural biology and drug design perspective, the steric bulk provided by the 2,6-dichlorophenyl group is essential for shielding the final β -lactam ring from enzymatic degradation. Consequently, determining the exact 3D conformation—specifically the dihedral angle between the isoxazole and the sterically hindered dichlorophenyl ring—is paramount. While NMR and Mass Spectrometry confirm chemical connectivity, they cannot definitively resolve solid-state intramolecular geometries or absolute stereochemistry. To achieve this, crystallographic diffraction techniques are required.

This guide objectively compares the traditional gold standard, Single-Crystal X-ray Diffraction (SCXRD) , with emerging Microcrystal Electron Diffraction (MicroED) and Powder X-ray Diffraction (PXRD) for the structural elucidation of this specific intermediate.

Comparative Performance: SCXRD vs. MicroED vs. PXRD

Selecting the correct analytical technique depends entirely on the physical state of your synthesized intermediate and the required resolution of the structural data.

  • SCXRD: The definitive method for absolute structure determination. It relies on the coherent scattering of X-rays by electron clouds. Its primary limitation is kinetic: it requires the growth of a large, defect-free single crystal (>100 µm), which can be challenging for highly functionalized organics[3].

  • MicroED: A disruptive cryo-EM technique utilizing a highly coherent electron beam. Because electrons interact with both the atomic nucleus and the electron cloud, they scatter ∼104 times more strongly than X-rays. This allows for atomic-resolution structure determination from nanocrystals ( ∼100 nm) directly from the synthesized powder, bypassing the crystallization bottleneck entirely[4].

  • PXRD: Excellent for bulk phase identification, purity analysis, and polymorph screening. However, de novo structure solution from PXRD is mathematically complex due to the collapse of 3D reciprocal space into a 1D diffractogram (peak overlap), making it less suitable for initial structural elucidation without a high-quality starting model[5].

Quantitative Performance Comparison
ParameterSCXRDMicroEDPXRD
Sample Requirement > 100 µm single crystal~100 nm nanocrystals (powder)> 10 mg bulk powder
Radiation Source X-ray (e.g., Cu K α , Mo K α )Electron Beam (200-300 keV)X-ray (Cu K α )
Data Dimensionality 3D Reciprocal Space3D Reciprocal Space1D (2 θ vs. Intensity)
Typical Resolution 0.70 – 0.85 Å0.80 – 1.00 Å~1.50 Å (Rietveld limit)
R-factor ( R1​ ) 2 – 5%10 – 20%> 10% (Profile R-factor)
Preparation Time Days to WeeksMinutesMinutes

Note: MicroED typically yields higher R-factors due to uncorrected dynamic scattering (multiple scattering events within the crystal lattice)[6].

Methodological Workflows

The following diagram illustrates the parallel pathways for structural elucidation using SCXRD and MicroED.

Workflow cluster_SCXRD Single-Crystal X-ray Diffraction (SCXRD) cluster_MicroED Microcrystal Electron Diffraction (MicroED) Start 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile (Synthesized Powder) Cryst Single Crystal Growth (Slow Evaporation, Days-Weeks) Start->Cryst Grid Grid Preparation (Direct Dry Powder Deposition, Minutes) Start->Grid Mount Cryo-Loop Mounting (Perfluoropolyether oil, 100 K) Cryst->Mount Xray X-ray Data Collection (Mo Kα, ω-scans) Mount->Xray Solve Structure Solution & Refinement (Direct Methods, SHELXT/SHELXL) Xray->Solve CryoEM Cryo-TEM Loading (Liquid N2 Plunge, 200 kV) Grid->CryoEM ED Electron Data Collection (Continuous Rotation, Low Dose) CryoEM->ED ED->Solve Result 3D Molecular Conformation (Absolute Stereochemistry & Bond Geometries) Solve->Result

Figure 1: Comparative crystallographic workflows for SCXRD and MicroED from powder to 3D structure.

Step-by-Step Experimental Protocols

A protocol is only as reliable as its internal controls and the scientific rationale behind its steps. Below are the optimized, self-validating methodologies for both techniques.

Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)
  • Crystallization (Thermodynamic Control): Dissolve 20 mg of the carbonitrile intermediate in a 1:1 mixture of dichloromethane (DCM) and ethanol. Loosely cap the vial and allow slow evaporation at 4°C over 7–14 days.

    • Causality Check: Why slow evaporation? Rapid precipitation traps solvent molecules and induces lattice defects, ruining diffraction coherence. Slow evaporation ensures thermodynamic control over lattice assembly.

  • Crystal Selection & Mounting: Under a polarized light microscope, select a clear, block-shaped crystal exhibiting uniform extinction. Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

    • Causality Check: Perfluoropolyether displaces surface water and freezes into a rigid, amorphous glass at cryogenic temperatures, preventing crystalline ice ring formation in the diffraction pattern.

  • Data Collection: Transfer the loop to a diffractometer equipped with a cold stream (100 K). Collect data using Mo K α radiation ( λ=0.71073 Å) utilizing ω -scans.

    • Causality Check: Cryogenic cooling minimizes atomic thermal vibrations (the Debye-Waller factor), significantly enhancing high-angle resolution and reducing radiation damage.

  • Integration & Refinement: Integrate frames using APEX or XDS. Solve the phase problem using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Protocol 2: Microcrystal Electron Diffraction (MicroED)
  • Grid Preparation: Crush ∼1 mg of the raw synthesized powder between two glass slides to break up larger aggregates. Apply the dry powder directly onto a glow-discharged holey carbon copper grid (Quantifoil). Shake off excess powder[7].

  • Cryo-TEM Loading: Plunge the grid into liquid nitrogen and load it into a cryo-TEM (e.g., Thermo Fisher Talos Arctica or Titan Krios) operating at 200 kV or 300 kV.

  • Data Collection: Locate an isolated nanocrystal ( ∼200 nm thick) in imaging mode. Switch to diffraction mode. Collect data using the continuous rotation method (0.5°/sec) over a 120° wedge, capturing frames on a CMOS detector[4].

    • Causality Check: Why continuous rotation and low dose (<0.01 e−2 /s)? Static exposures lead to missing wedges in reciprocal space. Furthermore, organic molecules are highly radiation-sensitive; low doses prevent the destruction of the crystalline lattice before the full rotation is complete.

  • Processing: Convert the diffraction movies to SMV format. Process using DIALS. Structure solution is performed via Direct Methods.

Conclusion

For the structural elucidation of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile, SCXRD remains the most accurate method for defining precise geometric parameters and absolute stereochemistry, provided that high-quality single crystals can be grown. However, in fast-paced drug development environments where crystallization is a kinetic bottleneck, MicroED offers a highly robust, rapid alternative. By bypassing crystallization and analyzing the synthesized powder directly, MicroED delivers atomic-resolution data in a fraction of the time, accelerating the pipeline from synthesis to structural validation.

References

  • CHEN Zhi-wei, YAN Wei-hua, SU Wei-ke. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride[J]. Chinese Journal of Modern Applied Pharmacy, 2008. [Link]

  • Creative Biostructure. SCXRD vs MicroED Comparison for Crystallography Research. 2025.[Link]

  • Jones, C. G. et al. The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 2018.[Link]

  • IUCr Journals. A comparison of microcrystal electron diffraction and X-ray powder diffraction for the structural analysis of metal–organic frameworks. 2025.[Link]

  • ACS Chemical Biology. MicroED as a Powerful Tool for Structure Determination of Macrocyclic Drug Compounds Directly from Their Powder Formulations. 2023.[Link]

  • AIP Publishing. MicroED methodology and development. Structural Dynamics, 2020.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

This document provides essential, field-proven guidance for the safe and compliant disposal of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile. As researchers, scientists, and drug development professionals, our...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, field-proven guidance for the safe and compliant disposal of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere procedural steps to explain the critical reasoning behind each recommendation, ensuring a culture of safety and scientific integrity within your laboratory.

Hazard Assessment and Compound Profile

  • Core Structure & Inferred Hazards: The molecule contains a dichlorophenyl group, an isoxazole ring, and a carbonitrile functional group.

    • Dichlorophenyl Group: Chlorinated aromatic compounds can be persistent in the environment and may be toxic to aquatic life with long-term effects.[1][2] Their presence mandates disposal as halogenated organic waste.

    • Isoxazole Ring: Isoxazole derivatives are noted for their wide range of biological activities.[3][4] Some may exhibit environmental persistence, reinforcing the need for controlled disposal.[5]

    • Carbonitrile Group: Organic nitriles are not to be confused with inorganic cyanide salts. While stable under normal conditions, they can undergo hydrolysis in the presence of strong acids or bases to form carboxylic acids and ammonia.[6][7] This reactivity underscores the critical importance of waste segregation to prevent unintended reactions within the disposal container.

Based on data from close structural analogues such as 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, the following hazards are anticipated.

Anticipated Hazard GHS Classification (Inferred) Rationale and Precaution
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Avoid ingestion. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.
Skin Irritation Category 2 (Causes skin irritation)Avoid contact with skin. Wear appropriate chemical-resistant gloves and a lab coat.
Eye Irritation Category 2A (Causes serious eye irritation)Wear safety glasses with side shields or chemical safety goggles.
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.
Aquatic Hazard Chronic (Toxic to aquatic life)Prevent release to the environment. This compound must not be disposed of down the drain.[1]

Immediate Safety Protocols: Handling and Spill Management

Prior to initiating any disposal procedure, ensure all handling is performed with the appropriate safety measures in place.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or safety glasses with side-shields.

  • Hand Protection: Nitrile or other chemical-resistant gloves. Inspect gloves for integrity before use.

  • Protective Clothing: A laboratory coat must be worn at all times.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur inside a chemical fume hood to minimize inhalation risk.

Spill Management

In the event of a spill, the priority is to contain the material safely and prevent its spread.

  • Evacuate and Ventilate: Ensure the immediate area is clear and ventilation is adequate (i.e., the fume hood is operational).

  • Wear Appropriate PPE: Don the full required PPE before approaching the spill.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust generation. For liquid spills, surround the area with absorbent pads.

  • Collect Material: Carefully sweep or scoop the contained material into a designated, sealable container. Use non-sparking tools if a flammable solvent is involved.

  • Label and Dispose: Clearly label the container as "Spill Debris containing 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile" and manage it as hazardous waste according to the protocols below.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and soap and water. Collect all cleaning materials (wipes, etc.) as contaminated hazardous waste.

Core Disposal Workflow: A Decision-Making Framework

The correct disposal path is determined by the physical state of the waste and its potential contaminants. The primary directive is the strict segregation of halogenated waste streams.[8][9] Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.[9]

DisposalWorkflow cluster_waste_type Identify Waste Type cluster_containers Segregate into Labeled Containers start Waste Generated is_solid Pure Solid or Contaminated Solid? start->is_solid is_liquid Liquid Solution? start->is_liquid is_ppe Contaminated PPE, Glassware, Sharps? start->is_ppe solid_waste "HALOGENATED ORGANIC SOLID WASTE" is_solid->solid_waste Yes liquid_waste "HALOGENATED ORGANIC LIQUID WASTE" is_liquid->liquid_waste Yes sharps_waste "SHARPS WASTE" is_ppe->sharps_waste Sharps/ Broken Glass trash_waste "CONTAMINATED SOLID WASTE" (e.g., Gloves, Wipes) is_ppe->trash_waste Gloves/Wipes disposal Arrange for Pickup by Licensed Waste Contractor solid_waste->disposal liquid_waste->disposal sharps_waste->disposal trash_waste->disposal

Caption: Waste Disposal Decision Workflow.

Step-by-Step Disposal Protocols

Adherence to these step-by-step procedures is mandatory for ensuring safety and regulatory compliance.

Disposal of Unused Solid Compound
  • Treat as Hazardous Waste: The pure, unused solid is a regulated chemical waste.

  • Container Selection: Collect the solid waste in a dedicated, leak-proof, and clearly labeled container.[10] The original product container is often suitable if it is in good condition. The container must have a secure, screw-top lid.

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile"

    • The primary hazard: "Toxic," "Irritant"

    • The words "HALOGENATED ORGANIC SOLID WASTE"

    • The date accumulation started.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong acids and bases.[11] Ensure the container is kept closed at all times except when adding waste.[8]

Disposal of Liquid Solutions

This protocol applies to solutions where the compound is dissolved in an organic solvent.

  • Segregation is Key: Due to the two chlorine atoms on the phenyl ring, this compound makes any solvent stream a halogenated waste .[9][12]

  • Container Selection: Use a dedicated, chemically-compatible, and leak-proof container with a screw-top cap, specifically designated for "Halogenated Organic Liquid Waste."

  • Labeling: Affix a hazardous waste label listing all chemical constituents and their approximate percentages. For example:

    • "WASTE: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile (~5%), Dichloromethane (95%)"

    • Mark clearly as "HALOGENATED ORGANIC LIQUID WASTE."

  • Storage: Store in the satellite accumulation area within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

Disposal of Contaminated Materials (PPE, Glassware)
  • Solid Items (Gloves, Weigh Boats, Paper Towels): Place grossly contaminated items into a designated, labeled container or heavy-duty bag for "Contaminated Solid Waste" or "Hazardous Debris." These items must be collected by a licensed waste contractor.[10]

  • Empty Glassware: Triple-rinse empty glassware with a suitable solvent (e.g., acetone or ethanol). The first two rinsates must be collected as hazardous chemical waste and added to the appropriate halogenated or non-halogenated liquid waste stream. After triple rinsing, the glassware can typically be disposed of in a designated broken glass box.

  • Sharps (Needles, Contaminated Pipette Tips): Dispose of all contaminated sharps immediately into a puncture-proof, designated sharps container. Do not overfill these containers.

Regulatory and Environmental Context

Proper disposal is not just a laboratory best practice; it is a regulatory mandate and an ethical obligation to protect our environment.

  • Regulatory Compliance: National and local regulations (e.g., EPA in the United States) govern the generation, storage, and disposal of hazardous waste.[13] Failure to comply can result in significant fines and legal action. All hazardous waste must be transferred to a licensed and approved waste disposal facility.[12]

  • Environmental Persistence: Dichlorophenyl compounds can be persistent in the environment and exhibit toxicity to aquatic organisms.[1][2][14] Improper disposal, such as pouring waste down the drain, can lead to long-term contamination of water systems.[15]

  • Disposal Methodology: Halogenated organic waste cannot be disposed of in the same manner as non-halogenated waste. It typically requires high-temperature incineration in specialized facilities to ensure the complete destruction of the compounds and to scrub acidic gases (like HCl) from the effluent.[15] This specialized treatment is why segregation is so critical from both a cost and environmental standpoint.[9]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research advancements do not come at the expense of environmental health.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6). Goa University. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]

  • Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. (2024). PMC. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! (2024, April 3). GreenTec Energy. Retrieved from [Link]

  • Hazard Summary: Dichlorophenyl Trichlorosilane. (n.d.). NJ.gov. Retrieved from [Link]

  • Gollapalli, N., et al. (2022). Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2629. Retrieved from [Link]

  • Zagorc-Koncan, J., Zgajnar Gotvajn, A., & Tisler, T. (2002). Hazard identification for 3,5-dichlorophenol in the aquatic environment. Cellular & Molecular Biology Letters, 7(2), 381-382. Retrieved from [Link]

  • Tshemese, Z., et al. (2021). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. Retrieved from [Link]

  • Dicofol. (n.d.). Toxics Link. Retrieved from [Link]

  • Isoxazoles-A Biocompatible Radical Scavenging Agents: Citrus Juice Mediated Environmentally Benign Synthesis and Characterization. (2020, December 8). ResearchGate. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PMC. Retrieved from [Link]

  • Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. Retrieved from [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Cyanide. (n.d.). Wikipedia. Retrieved from [Link]

  • Nitriles. (2025, April 14). Save My Exams. Retrieved from [Link]

  • Disposal of Laboratory Waste Guide. (2024, August 27). University of Auckland. Retrieved from [Link]

  • Nucleophilic substitution of haloalkanes with cyanide ions. (n.d.). Chemrevise. Retrieved from [Link]

  • Biodegradation of Organonitriles by Adapted Activated Sludge Consortium With Acetonitrile Degrading Microorganisms. (2025, August 10). ResearchGate. Retrieved from [Link]

Sources

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